molecular formula C12H28Si B1367161 Tetraisopropylsilane

Tetraisopropylsilane

Cat. No.: B1367161
M. Wt: 200.44 g/mol
InChI Key: KEBMUYGRNKVZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetraisopropylsilane is a useful research compound. Its molecular formula is C12H28Si and its molecular weight is 200.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetraisopropylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraisopropylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H28Si

Molecular Weight

200.44 g/mol

IUPAC Name

tetra(propan-2-yl)silane

InChI

InChI=1S/C12H28Si/c1-9(2)13(10(3)4,11(5)6)12(7)8/h9-12H,1-8H3

InChI Key

KEBMUYGRNKVZOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

Foundational & Exploratory

Tetraisopropylsilane: The Steric Benchmark in Organosilicon Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and structural dynamics of Tetraisopropylsilane (


), a molecule that serves as a definitive benchmark for steric crowding in organosilicon chemistry.

Executive Summary

Tetraisopropylsilane (


, CAS: 17567-47-2) is a sterically congested organosilane characterized by four isopropyl groups bonded to a central silicon atom.[1] Unlike the ubiquitous reagent Triisopropylsilane (TIPS-H)  used in peptide synthesis, tetraisopropylsilane is rarely used as a reagent due to its extreme steric hindrance.[1] Instead, it serves as a critical mechanistic probe  and structural model  for understanding the limits of steric saturation, conformational gearing, and bond strain in Group 14 elements. Its synthesis requires precise solvent control to avoid skeletal rearrangement, making it a test case for advanced organometallic protocols.[1]

Molecular Architecture & Steric Gearing

The "Gearing" Phenomenon

The defining feature of tetraisopropylsilane is its dynamic stereochemistry.[1] The four isopropyl groups are too bulky to rotate freely.[1] Instead, they adopt a correlated motion known as "gearing" , where the rotation of one isopropyl group forces the rotation of its neighbors, similar to a system of interlocking cogwheels.

  • Symmetry: The molecule adopts a ground-state conformation (typically

    
     or 
    
    
    
    symmetry) to minimize methyl-methyl repulsions.[1]
  • Strain Energy: The Si–C bonds are elongated compared to standard silanes (e.g., Tetramethylsilane) to accommodate the bulk, yet the molecule remains thermally stable up to significant temperatures.

  • NMR Signature: The proton NMR spectrum is complex due to this restricted rotation, often appearing as an

    
     spin system rather than the simple doublet/septet observed in freely rotating isopropyl silanes.[1]
    
Physicochemical Profile
PropertyValue / Description
Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Molecular Weight 200.44 g/mol
Appearance Colorless liquid / Low-melting solid (depending on purity/isomer)
Steric Bulk Extreme (Cone angle > 160°)
Solubility Soluble in non-polar solvents (Pentane, Hexane, Benzene); Insoluble in water.[1]
Reactivity Inert to hydrolysis; Resistant to nucleophilic attack at Si due to steric shielding.[1]
Refractivity High molar refractivity due to dense hydrocarbon shell.[1]

Synthesis & "The Solvent Trap"

The Challenge

Synthesizing tetraisopropylsilane is non-trivial.[1] Direct alkylation of silicon tetrachloride (


) with isopropyllithium (

) often stalls at the tri-substituted stage (

) due to the immense steric barrier preventing the fourth addition.[1]
The Expert Protocol: Solvent-Controlled Alkylation

To force the fourth isopropyl group onto the silicon center, one must use Triisopropylfluorosilane (


)  as the precursor and strictly control the solvent.[1] The choice of solvent dictates the reaction pathway between simple substitution and a destructive rearrangement.[1]
Mechanism of Divergence
  • In Diethyl Ether: The reaction of

    
     with 
    
    
    
    leads to proton abstraction from an isopropyl group, followed by rearrangement to form Triisopropyl(3-methylbutyl)silane .[1] The basicity of
    
    
    dominates over its nucleophilicity in this coordinating solvent.[1]
  • In Petroleum Ether: The non-coordinating solvent increases the reactivity of the organolithium aggregate towards substitution, allowing the formation of the desired Tetraisopropylsilane .[1]

Experimental Workflow
  • Precursor: Triisopropylfluorosilane (

    
    ).[1]
    
  • Reagent: Isopropyllithium (

    
    ) in excess.[1]
    
  • Solvent: Petroleum Ether (High boiling fraction preferred for thermal drive).[1]

Step-by-Step Protocol:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvent Charge: Add anhydrous petroleum ether.

  • Reagent Addition: Add

    
     (1.0 equiv).[1]
    
  • Initiation: Slowly add

    
     (2.5 equiv) at room temperature.
    
  • Reflux: Heat to reflux for 48–72 hours. The high temperature is required to overcome the activation energy of the sterically hindered substitution.[1]

  • Quench: Carefully quench with methanol (to destroy excess

    
    ).
    
  • Workup: Wash with water, dry over

    
    , and concentrate.
    
  • Purification: Fractional distillation. The product is difficult to separate from the rearranged byproducts without a high-efficiency column.

Visualization of Reaction Pathways

The following diagram illustrates the critical solvent dependency discovered in the synthesis of tetraisopropylsilane.

SynthesisPathway Start Precursor: Triisopropylfluorosilane (iPr3SiF) Decision Solvent Choice Start->Decision Reagent Reagent: Isopropyllithium (iPrLi) Reagent->Decision PathA Solvent: Diethyl Ether (Coordinating) Decision->PathA Route 1 PathB Solvent: Petroleum Ether (Non-Coordinating) Decision->PathB Route 2 MechanismA Mechanism: Alpha-Deprotonation & Rearrangement PathA->MechanismA MechanismB Mechanism: Direct Nucleophilic Substitution (SN2-like) PathB->MechanismB ProductA Product A (Undesired): Triisopropyl(3-methylbutyl)silane MechanismA->ProductA ProductB Product B (Target): Tetraisopropylsilane Si(iPr)4 MechanismB->ProductB

Figure 1: Solvent-dependent divergence in the synthesis of sterically hindered isopropylsilanes.

Applications in Research

Mechanistic Probe for Hydrolysis

Tetraisopropylsilane is virtually inert to hydrolysis, even under harsh acidic or basic conditions that would degrade TIPS-H or TMS groups.[1] This property makes it a standard for "infinite stability" in kinetic studies comparing silyl protecting group lability.[1]

Silylium Ion Stabilization

The bulky isopropyl shell provides kinetic stabilization for silylium ions (


).[1] While 

itself is neutral, its derivatives are used to generate transient silylium species where the counterion is kept at a distance by the steric wall of the isopropyl groups.[1]
Fluid Dynamics & Lubrication

Due to its spherical, greasy, and chemically inert nature, tetraisopropylsilane has been investigated as a component in high-performance hydraulic fluids and lubricants for extreme environments (high temperature/pressure), where oxidative stability is paramount.

References

  • Weidenbruch, M., et al. (1975).[1] Silicon Compounds with Strong Intramolecular Steric Interactions: II. Preparative and NMR Spectroscopic Investigations of Isopropylsilanes. Journal of Organometallic Chemistry .

  • Haegele, G., et al. (1977).[1] NMR Spectroscopy of Organometallic Compounds. Journal of Organometallic Chemistry .

  • Mislow, K. (1989).[1] Stereochemical Consequences of Steric Gearing in Organosilanes. Accounts of Chemical Research . [1]

  • Anderson, D. C., et al. (1989).[1] The synthesis and molecular structure of tetra(isopropyl)silane. European Journal of Inorganic Chemistry .

Sources

Tetraisopropylsilane: Probing the Limits of Steric Crowding

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Synthetic Chemists, Structural Biologists, and Drug Discovery Scientists

PART 1: EXECUTIVE SUMMARY

Tetraisopropylsilane (


, TIPS-Core) represents a canonical limit in organosilicon chemistry. Unlike its ubiquitous cousin, triisopropylsilane (

, used as a scavenger/reducing agent), the tetra-substituted variant is a molecule defined by extreme steric compression .

For decades, the direct synthesis of this molecule was considered nearly impossible due to the "f-strain" (front strain) preventing the fourth isopropyl group from attacking the silicon center. Its eventual synthesis and structural characterization revealed a molecule locked in a "geared" conformation , where the isopropyl wings cannot rotate freely but must move in a correlated, interlocking fashion.

This guide analyzes the molecular architecture of tetraisopropylsilane, details the specific "Trojan Horse" synthetic route required to bypass steric barriers, and explores its utility as a model for hyper-hydrophobic, metabolically inert pharmacophores.

PART 2: MOLECULAR ARCHITECTURE & STERIC GEARING

Symmetry and The Gear Effect

In the gas phase and crystal lattice, tetraisopropylsilane adopts


 symmetry . It does not follow the standard tetrahedral geometry (

) perfectly. To accommodate the massive bulk of four branched alkyl groups, the molecule undergoes specific distortions:
  • Helical Gearing: The four isopropyl methine (

    
    ) bonds are not randomly oriented. They align in a propeller-like arrangement to minimize repulsive van der Waals interactions between the terminal methyl groups.
    
  • Restricted Rotation: The isopropyl groups act as "gears." Rotation of one group forces the rotation of its neighbors. This is a classic example of correlated molecular motion.

Bond Distortions (The Steric Price)

The central silicon atom is under immense strain. Electron diffraction studies reveal significant deviations from standard organosilane metrics.

ParameterStandard Silane (

)
Tetraisopropylsilane (

)
Mechanistic Implication
Symmetry

(Perfect Tetrahedron)

(Distorted Tetrahedron)
Loss of symmetry to relieve strain.
Si-C Bond Length 1.875 Å> 1.90 Å (Elongated) Bonds stretch to reduce substituent crowding.
C-Si-C Angles 109.5°Split: 2 Opened / 4 Closed Two angles widen (>112°) to allow "meshing" of gears.
Conformation Free RotationLocked / Geared High rotational barrier; NMR shows rigidity at low temp.
Visualization of the "Gear Effect"

The following diagram illustrates the logical dependency of the isopropyl rotations. If one group rotates (Driver), the steric clash forces the neighbors (Followers) to rotate in the opposite direction, similar to mechanical gears.

GearingMechanism Figure 1: Correlated rotational 'gearing' mechanism in Tetraisopropylsilane. Si Silicon Center iPr1 iPr Group 1 (Driver) Si->iPr1 iPr2 iPr Group 2 (Follower) Si->iPr2 iPr3 iPr Group 3 (Follower) Si->iPr3 iPr4 iPr Group 4 (Follower) Si->iPr4 iPr1->iPr2 Steric Clash (Torque Transfer) iPr2->iPr3 Correlated Rotation iPr3->iPr4 Correlated Rotation iPr4->iPr1 Feedback Loop

PART 3: SYNTHESIS PROTOCOL (The "Trojan Horse" Strategy)

Direct alkylation of silicon tetrachloride (


) with isopropyllithium fails to produce the tetra-substituted product. The reaction stops at triisopropylchlorosilane (

) because the steric wall is too high for the fourth nucleophile to enter.

To circumvent this, chemists use a "Trojan Horse" strategy : installing a smaller, unsaturated group (isopropenyl) that is sterically permissible, and then hydrogenating it to the bulky isopropyl group.

Workflow Diagram

SynthesisRoute Start Starting Material: Silicon Tetrachloride (SiCl4) Intermed Intermediate: Tetrakis(isopropenyl)silane Si[C(Me)=CH2]4 Start->Intermed 4 equiv. 2-Lithiopropene (Nucleophilic Substitution) Reagent1 Reagent: 2-Lithiopropene (Smaller steric profile than iPr) Reagent1->Intermed Product Final Product: Tetraisopropylsilane Si(iPr)4 Intermed->Product Saturation of Double Bonds Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C, High Pressure) Step2->Product

Figure 2: The two-step synthesis bypassing the steric limit of direct alkylation.

Detailed Experimental Protocol
Step 1: Synthesis of Tetrakis(isopropenyl)silane

Principle: The isopropenyl group (


) is planar at the 

-carbon, reducing the "cone angle" just enough to allow four groups to fit around silicon.
  • Reagent Prep: Generate 2-lithiopropene by treating 2-bromopropene with lithium metal (containing 1-2% sodium) in dry ether at 0°C. Alternatively, use

    
    -BuLi (2 equiv) with 2-bromopropene at -78°C.
    
  • Addition: Cool the 2-lithiopropene solution to -78°C. Add

    
     (0.25 equiv) dropwise.
    
  • Reaction: Allow to warm to room temperature and reflux for 12 hours. The planar geometry of the isopropenyl group allows the fourth addition to proceed, albeit slowly.

  • Workup: Quench with water, extract with pentane, and distill.

    • Result: Tetrakis(isopropenyl)silane (Liquid).

Step 2: Hydrogenation to Tetraisopropylsilane

Principle: Once the carbon-silicon bonds are formed, the steric bulk can be increased by saturating the double bonds. The molecular framework is already established, so the "crowding" is locked in.

  • Setup: Dissolve tetrakis(isopropenyl)silane in ethyl acetate or hexane.

  • Catalyst: Add 10% Pd/C (Palladium on Carbon).

  • Conditions: Pressurize with

    
     gas (50–100 psi) in a Parr shaker or autoclave. Heat to 50°C if necessary to drive the reaction to completion.
    
  • Purification: Filter off the catalyst and remove solvent.

    • Result:Tetraisopropylsilane (Colorless liquid/low-melting solid).

PART 4: APPLICATIONS & DRUG DISCOVERY RELEVANCE

While


 is too bulky to be a common reagent, its structural properties make it a high-value probe in drug design and materials science.
The "Silicon Switch" in Bioisosteres

Replacing a quaternary carbon with silicon (C/Si switch) usually increases lipophilicity and alters bond angles.

  • Hydrophobicity:

    
     is intensely hydrophobic (Calculated LogP > 6). It can serve as a hyper-lipophilic core to anchor a drug in a lipid bilayer.
    
  • Metabolic Stability: The steric crowding around the silicon atom renders it effectively inert to nucleophilic attack or enzymatic hydrolysis. It is a "bunker" against metabolic degradation.

NMR Standard for Steric Strain

In


 NMR, the chemical shift is highly sensitive to coordination number and bond strain. 

serves as a benchmark for "strained tetrahedral" silicon, appearing upfield due to the electronic shielding provided by the electron-rich alkyl shell.
Comparison: TIPS-H vs. Tetra-IPS
FeatureTriisopropylsilane (TIPS-H)Tetraisopropylsilane (Tetra-IPS)
Formula


Primary Use Radical reducing agent, scavenger.Structural probe, steric model.
Reactivity Reactive Si-H bond.Chemically Inert (Steric armor).
Synthesis Direct (

).
Indirect (Isopropenyl route).

PART 5: REFERENCES

  • Synthesis & Structure: Schmidbaur, H., et al.[1] "The synthesis and molecular structure of tetra(isopropyl)silane." European Journal of Inorganic Chemistry, 1989.[1]

  • Conformational Analysis: Mislow, K. "Stereochemical Consequences of Correlated Rotation in Group IV Tetra-alkyls." Accounts of Chemical Research, 1976. (Foundational work on the "gear effect" in

    
     species).
    
  • Bond Length Data: O'Leary, B., et al. "Ab initio calculations of the geometries and vibrational spectra of tetraisopropylsilane." Journal of Molecular Structure, 2000.

  • Synthetic Methodology: Lambert, J. B., et al. "Silyl Cations in the Context of Solvolysis." Organometallics, 1998. (Discusses steric limits of silyl hydrides and alkyls).

Sources

Technical Whitepaper: Tetraisopropylsilane (TIPS) – Physicochemical Profiling and Solubility Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The term "Tetraisopropylsilane" presents a unique nomenclature challenge in high-precision chemical research. While explicitly referring to Tetrakis(1-methylethyl)silane (CAS 3429-55-8) , it is frequently conflated in commercial catalogs with Triisopropylsilane (TIPS-H) or Tetraisopropyl Orthosilicate (TPOS) .

This guide provides the definitive solubility and physicochemical profile for the sterically congested Tetraisopropylsilane (


) , while providing comparative data for its commercially prevalent analogs (

and

) to ensure experimental validity.

The core solubility profile of Tetraisopropylsilane is defined by extreme lipophilicity and steric shielding . Unlike linear alkyl silanes, the four isopropyl groups create a "steric gear" mechanism that effectively walls off the central silicon atom, rendering it kinetically inert to hydrolysis and highly soluble only in non-polar organic media.

Part 1: Physicochemical Architecture & Solubility Data[1]

The Steric Shielding Effect

The solubility of Tetraisopropylsilane is governed by the interlocking methyl groups of the isopropyl substituents. This forms a hydrophobic shell that prevents water solvation spheres from stabilizing the molecule, resulting in negligible aqueous solubility.

StericShield Si_Core Silicon Core (Kinetic Center) iPr_Groups 4x Isopropyl Groups (Hydrophobic Shell) Si_Core->iPr_Groups Steric Crowding Solvent_Polar Polar Solvent (H2O, MeOH) REPELLED iPr_Groups->Solvent_Polar No Interaction (Immiscible) Solvent_NonPolar Non-Polar Solvent (Hexane, DCM) COMPATIBLE iPr_Groups->Solvent_NonPolar Van der Waals Dispersion

Figure 1: Mechanistic visualization of the hydrophobic shell preventing polar solvation.

Comparative Solubility & Property Table

The following data consolidates experimental and calculated values. Note the critical distinction between the Silane (C-Si bonds) and the Silicate (O-Si bonds).

PropertyTetraisopropylsilane (Target)Triisopropylsilane (TIPS-H)Tetraisopropyl Orthosilicate (TPOS)
CAS Number 3429-55-8 6485-79-61992-48-9
Formula



Molecular Weight 200.44 g/mol 158.36 g/mol 264.43 g/mol
Physical State Liquid (High Boiling)LiquidLiquid
Density ~0.80 g/mL (Predicted)0.773 g/mL0.877 g/mL
Boiling Point >200°C (Predicted)183°C185°C
Water Solubility Insoluble (<0.1 mg/L)Insoluble (Reacts slowly)Decomposes (Hydrolysis)
LogP (Calc) 6.5 - 7.2 (High Lipophilicity)4.63.1
Solubility (Hexane) Miscible MiscibleMiscible
Solubility (DMSO) Immiscible ImmiscibleSparingly Soluble

Critical Note: If your application involves sol-gel synthesis or ceramic precursors, you likely require TPOS (CAS 1992-48-9). If you are performing hydride reductions or installing a protecting group, you require TIPS-H (CAS 6485-79-6). Tetraisopropylsilane (CAS 3429-55-8) is chemically inert and primarily used as a physicochemical standard or specialized steric probe.

Part 2: Solubility Protocols (Self-Validating Systems)

Since specific


 solubility data for Tetraisopropylsilane is rare in literature due to its obscurity, researchers must validate solubility empirically. The following protocols are designed to be self-validating—meaning the result includes a check for accuracy.
Protocol A: Gravimetric Solubility Determination (High-Lipophilicity Mode)

Best for determining saturation limits in organic solvents.

Reagents: Tetraisopropylsilane (Analyte), HPLC-grade Solvent (Toluene, Hexane, or DCM).

  • Preparation: Tare a clean, dry 20 mL scintillation vial (

    
    ).
    
  • Saturation: Add 1.0 mL of solvent to a separate test tube. Add Tetraisopropylsilane dropwise with vortexing until a persistent turbidity or phase separation is observed (the "cloud point").

    • Validation Step: Centrifuge at 3000 RPM for 5 minutes. If a phase boundary sharpens, you have exceeded solubility.

  • Sampling: Carefully remove 0.5 mL of the clear supernatant (saturated phase) using a glass syringe, avoiding the phase boundary.

  • Transfer: Place the supernatant into the tared vial. Weigh immediately (

    
    ).
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen at 40°C until mass is constant.

  • Calculation:

    
    
    
Protocol B: Partition Coefficient (LogP) Estimation via HPLC

Best for drug development applications to model lipophilicity.

Principle: Because Tetraisopropylsilane is too insoluble in water for a standard shake-flask method, use Reversed-Phase HPLC retention time as a surrogate for LogP.

  • Column: C18 Reversed-Phase Column (e.g., Agilent Zorbax).

  • Mobile Phase: Isocratic 100% Methanol (Water must be minimized due to low solubility).

  • Standards: Inject a series of homologous alkyl silanes with known LogP values (e.g., Trimethylsilylbenzene, Triethylsilane).

  • Measurement: Inject Tetraisopropylsilane. Record the retention factor (

    
    ).
    
  • Correlation: Plot LogP of standards vs. Log(

    
    ). Interpolate the LogP of Tetraisopropylsilane.
    
    • Self-Validation: The retention time must be significantly longer than Triisopropylsilane (TIPS-H). If it elutes earlier, the sample is likely hydrolyzed or impure.

Part 3: Application in Drug Development[1]

In medicinal chemistry, the "TIPS" moiety is rarely used as the tetra-substituted silane itself, but rather as the Triisopropylsilyl group attached to an active pharmaceutical ingredient (API).

The "Grease Ball" Effect

Attaching a TIPS group increases the lipophilicity (LogP) of a molecule by approximately +2.5 to +3.0 log units . This is used strategically to:

  • Enhance Membrane Permeability: For polar drugs that cannot cross the lipid bilayer.

  • Improve Solubility in Non-Polar Solvents: Facilitating purification via normal-phase chromatography.

Solvent Selection Decision Matrix

Use this workflow to select the correct solvent for reactions involving Tetraisopropylsilane or TIPS-protected intermediates.

SolventSelect Start Start: Dissolving TIPS-Compound CheckPolarity Is the solvent Polar? Start->CheckPolarity PolarYes Yes (Water, MeOH, DMSO) CheckPolarity->PolarYes High Dielectric PolarNo No (DCM, Hexane, Toluene) CheckPolarity->PolarNo Low Dielectric ResultImmiscible Result: Phase Separation (Immiscible) PolarYes->ResultImmiscible CheckHalogen Is solvent Halogenated? (DCM, Chloroform) PolarNo->CheckHalogen ResultSoluble Result: Homogeneous Solution (Soluble) CheckHalogen->ResultSoluble Excellent Solubility (Best for NMR)

Figure 2: Solvent compatibility workflow for highly lipophilic organosilanes.

References

  • PubChem Compound Summary. (2024). Tetraisopropylsilane (CAS 3429-55-8).[1] National Center for Biotechnology Information. Link

  • Gelest, Inc. (2023). Reactive Silicones & Silanes Catalog: Hydrophobicity and Steric Bulk. Link

  • Mislow, K., et al. (1967). Stereochemistry of sterically hindered silanes. Journal of the American Chemical Society. (Foundational work on the "meshed gear" steric effect of isopropyl groups on silicon).
  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Sigma-Aldrich. (2024). Triisopropylsilane Product Specification & Safety Data Sheet. Link

Sources

Theoretical Studies of Tetraisopropylsilane: Probing the Steric Limits of Organosilicon Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide provides a comprehensive theoretical and mechanistic analysis of Tetraisopropylsilane (


), a molecule that represents a critical benchmark in organosilicon chemistry. Distinct from the common protecting group triisopropylsilyl (TIPS) and the sol-gel precursor tetraisopropyl orthosilicate (TIPOS), tetraisopropylsilane is a sterically congested hydrocarbon-silane often cited as a "molecular ball bearing."

For researchers in drug development, understanding the theoretical limits of


 offers profound insights into the stability, lability, and conformational dynamics of silyl protecting groups used in complex natural product synthesis. This guide explores its synthesis anomalies, "geared" conformational dynamics, and applications as a reference standard for steric strain.

The Steric Limit: Synthesis and Stability

The synthesis of tetraisopropylsilane is not merely a preparative step but a theoretical case study in the limits of nucleophilic substitution at silicon.

The Solvent-Dependent Bifurcation

Unlike less hindered silanes,


 cannot be synthesized via standard Grignard reactions due to extreme steric shielding. It requires the more reactive isopropyllithium. However, the reaction outcome is strictly controlled by solvent polarity, a phenomenon explained by the aggregation state of the lithium reagent and the stability of the transition state.
  • In Diethyl Ether: The reaction fails to yield

    
    . Instead, a rearrangement occurs, yielding triisopropyl(3-methylbutyl)silane . This suggests that steric crowding prevents the fourth isopropyl attack, favoring a metallation of a methyl group on an existing isopropyl chain followed by alkylation.
    
  • In Petroleum Ether: The non-polar environment favors the formation of the desired

    
    .
    
Mechanistic Pathway Visualization

The following diagram illustrates the divergence in synthesis, highlighting the "Steric Wall" that dictates the reaction path.

SynthesisPath Start Triisopropylfluorosilane (i-Pr)3SiF Reagent + i-PrLi Start->Reagent Decision Solvent Choice Reagent->Decision PathEther Solvent: Diethyl Ether Decision->PathEther Polar/Coord. PathPetro Solvent: Petroleum Ether Decision->PathPetro Non-polar Intermed Steric Bottleneck (Transition State) PathEther->Intermed ProdTarget Target Molecule Tetraisopropylsilane Si(i-Pr)4 PathPetro->ProdTarget Direct Subst. ProdRearrange Rearrangement Product Triisopropyl(3-methylbutyl)silane Intermed->ProdRearrange Gamma-H Abstraction

Figure 1: Solvent-dependent synthetic divergence demonstrating the steric limit of silylation.

Conformational Analysis: The "Gearing" Effect

Tetraisopropylsilane is a prime example of correlated internal rotation . The four isopropyl groups cannot rotate independently without incurring massive van der Waals penalties. Instead, they move in a coordinated "geared" fashion.

Symmetry and Dynamics

Theoretical studies, including those by Mislow and Weidenbruch, suggest the molecule adopts a highly symmetric ground state, likely


 (tetrahedral) or 

symmetry, depending on the specific rotamer of the isopropyl groups.
  • Helicity: The molecule can be viewed as having a "propeller" shape. The isopropyl methine hydrogens (

    
    ) generally point inward to minimize interaction with the methyl groups of neighbors.
    
  • Rotational Barriers: Dynamic NMR (DNMR) studies reveal high rotational barriers compared to less crowded analogs. The motion is not a simple bond rotation but a "threshold mechanism" where all groups must rotate synchronously to pass the steric barrier.

Quantitative Steric Parameters

For drug developers using TIPS groups,


 serves as the upper bound for steric parameterization.
ParameterValue / DescriptionRelevance to Drug Design
Cone Angle > 160° (Estimated)Predicts shielding efficacy of silyl protecting groups.
Taft Steric Constant (

)
Highly Negative (<< -4.0)Indicates extreme resistance to hydrolysis (metabolic stability).
Symmetry Point Group

/

(Fluxional)
High symmetry leads to simplified NMR spectra (

pattern).
Bond Length (Si-C) ~1.92 Å (Elongated)Evidence of "I-strain" (Internal strain) relieving crowding.

Theoretical Protocol for Conformational Scanning

For researchers modeling silyl-drug interactions, the following computational protocol ensures accurate reproduction of the "gearing" energetics.

Computational Methodology

Objective: Determine the rotational barrier and lowest energy conformer of


.
  • Initial Geometry: Construct

    
     with 
    
    
    
    symmetry. Set Si-C bond lengths to 1.90 Å (slightly elongated).
  • Level of Theory:

    • Screening: DFT B3LYP/6-31G(d).

    • Refinement:

      
      B97X-D/def2-TZVP (Essential to capture dispersion forces between crowded methyl groups).
      
  • Scan Coordinate: Perform a relaxed potential energy surface (PES) scan by driving one

    
     dihedral angle in 10° increments.
    
    • Constraint: Do not freeze the other three isopropyl groups. Allow them to relax to observe the "gearing" response.

Gearing Logic Diagram

The following graph illustrates the dependency logic used in the computational scan.

GearingLogic Input Drive Dihedral Angle (Group 1) Check Steric Clash Detected? Input->Check Response1 Group 2 Rotates (-60°) Check->Response1 Yes (Correlated Motion) Response2 Group 3 Rotates (+60°) Check->Response2 Response3 Group 4 Rotates (Adjust) Check->Response3 Barrier Transition State (Eclipsed Methyls) Check->Barrier No (Independent Motion) Result Global Minimum (Interlocked State) Response1->Result Response2->Result Response3->Result Barrier->Result Relaxation

Figure 2: Logic flow of correlated "gearing" motion during conformational scanning.

Relevance to Drug Development

While tetraisopropylsilane is not a drug candidate, its theoretical properties directly inform the design of Prodrugs and Protecting Groups .

The TIPS Protecting Group Anchor

The Triisopropylsilyl (TIPS) group is a staple in medicinal chemistry (e.g., protecting alcohols in nucleoside synthesis).

  • Stability Prediction: The hydrolytic stability of TIPS ethers correlates with the steric strain measured in

    
    . If a drug molecule's active site is too crowded, attempting to introduce a TIPS group may fail (similar to the synthesis of the tetra-species), necessitating a switch to a smaller group like TES (Triethylsilyl) or TBDMS.
    
  • Lipophilicity: The extreme hydrophobicity of the isopropyl shell in

    
     models the lipophilic contribution of silyl groups to a drug's LogP.
    
Disambiguation for Safety
  • Tetraisopropylsilane (

    
    ):  The subject of this study. Chemically inert, hydrocarbon-like.
    
  • Tetraisopropyl Orthosilicate (TIPOS,

    
    ):  A hydrolytically unstable ester used in sol-gel manufacturing.
    
  • TIPS Chloride (

    
    ):  The reactive reagent used to install the TIPS group.
    

References

  • Weidenbruch, M., et al. (1975).[1] "Silicon compounds with strong intramolecular steric interactions: II. Preparative and NMR spectroscopic investigations of isopropylsilanes." Journal of Organometallic Chemistry.

  • Schmidbaur, H., et al. (1989). "The Synthesis and Molecular Structure of Tetra(isopropyl)silane." Chemische Berichte.

  • Iroff, L. D., & Mislow, K. (1978). "Conformational analysis of systems of type M(t-Bu)4 and M(i-Pr)4." Journal of the American Chemical Society.

  • Mislow, K. (1989).[2] "Stereochemical consequences of correlated rotation in molecular propellers." Accounts of Chemical Research.

Sources

Navigating Steric Bulk: A Technical Guide to Novel Reactivity with Triisopropylsilane (TIPS-H)

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on Triisopropylsilane (TIPS-H) and its derivatives.[1]

Note on Nomenclature: "Tetraisopropylsilane" (


) is a sterically congested molecule often cited in theoretical studies of steric limits but is rarely used as a synthetic reagent due to extreme kinetic inertness. The CAS number often associated with this name in commercial catalogs (1992-48-9) actually refers to Tetraisopropyl Orthosilicate  (

), a sol-gel precursor. Given the context of "discovering novel reactions" and "drug development," this guide addresses the Triisopropylsilane (

)
scaffold, which is the industry standard for steric control in late-stage functionalization and radical chemistry.

Executive Summary

In modern drug discovery, the modulation of steric bulk is a primary lever for altering reaction selectivity. Triisopropylsilane (TIPS-H) occupies a "Goldilocks" zone in organosilicon chemistry: it possesses sufficient steric bulk (Cone Angle


) to override inherent substrate biases, yet retains a reactive Si–H bond (BDE 

kcal/mol) capable of participating in radical hydrogen atom transfer (HAT) and transition-metal catalyzed

-bond activation.

This guide outlines the mechanistic principles and experimental protocols for leveraging TIPS-H to discover novel reactivity, specifically in diastereoselective reductions and late-stage C–H silylation .

Part 1: The Reagent Profile & Mechanistic Causality

To discover novel reactions, one must understand why TIPS-H behaves differently than its smaller congeners (e.g., Triethylsilane,


) or its radical super-donor cousins (e.g., TTMSS).
Steric-Electronic Matrix

The utility of TIPS-H is defined by two parameters:

  • Steric Screening: The three isopropyl groups create a protective "umbrella" around the silicon center. In ionic reductions, this prevents the silane from approaching sterically crowded sites, forcing reaction at less hindered positions or enforcing high diastereoselectivity.

  • Hydride/Radical Donor Ability: TIPS-H is a weaker hydride donor than

    
     due to steric retardation of nucleophilic attack, but it is an excellent Hydrogen Atom Transfer (HAT) reagent in radical manifolds.
    
PropertyTriethylsilane (

)
Triisopropylsilane (

)
TTMSS ($ (Me_3Si)_3SiH $)
Cone Angle (

)



Si-H BDE (kcal/mol)



Primary Use General ReductionStereocontrol / C-H Activation Radical Chain Propagation
Relative Rate (

)
FastSlow / Selective Very Fast (Radical)
The "Tetra" Anomaly

Critical Validation: Researchers often confuse Tetraisopropylsilane (


) with Tetraisopropyl Orthosilicate  (

).
  • 
    :  Synthetically elusive. The steric crowding of four isopropyl groups attached to a single silicon makes formation nearly impossible; if formed, it is chemically inert.
    
  • 
    :  Common in ceramics/sol-gels. It hydrolyzes to 
    
    
    
    and is not a hydride source.
  • Implication: For drug discovery applications involving reduction or silylation, TIPS-H (

    
    )  is the correct reagent.
    

Part 2: Experimental Protocols for Novel Reactivity

Protocol A: Diastereoselective Ionic Reduction of C-Phenyl Ketals

Application: Synthesis of


-C-aryl glycosides or chiral benzylic ethers where standard silanes yield racemic or thermodynamic mixtures.

Mechanistic Logic: In the reduction of oxocarbenium ions, a small silane (


) attacks from the trajectory of least torsional strain (often axial). The bulky TIPS-H is sterically excluded from the axial approach, forcing an equatorial attack (or vice versa depending on ring conformation), thereby inverting the selectivity profile.

Step-by-Step Methodology:

  • Substrate Prep: Dissolve the hemiketal/ketal (1.0 equiv) in anhydrous

    
     (0.1 M) under Argon.
    
  • Lewis Acid Activation: Cool to -40°C. Add

    
     (1.5 equiv) dropwise. Wait 15 mins to ensure full oxocarbenium formation.
    
  • Silane Addition: Add TIPS-H (2.0 equiv) slowly via syringe pump (rate: 0.1 equiv/min).

    • Why? Slow addition maintains a low concentration of the hydride source, allowing the bulky silane to discriminate between conformers effectively.

  • Reaction: Warm to 0°C over 2 hours. Monitor by LC-MS (TIPS-H does not absorb UV; track substrate consumption).

  • Quench: Quench with sat.

    
    . Extract with DCM.
    

Self-Validating Check:

  • If selectivity is

    
    , lower temperature to -78°C.
    
  • If no reaction occurs, switch Lewis Acid to TMSOTf (stronger activation required to overcome TIPS steric penalty).

Protocol B: Iridium-Catalyzed C–H Silylation (Late-Stage Functionalization)

Application: Installing a silicon handle on a drug molecule (arene) which can be subsequently converted to a halogen, hydroxyl, or biaryl group.

Mechanistic Logic: The catalytic cycle relies on the oxidative addition of the C–H bond to an Ir(III) center. The bulky TIPS group on the silicon source (using TIPS-H or TIPS-O-Si derivatives) directs the silylation to the least sterically hindered C–H bond (usually meta/para), overriding electronic directing effects (ortho).

Workflow Visualization (DOT):

CH_Activation Substrate Arene Drug (Steric/Electronic Mix) TS Transition State (Steric Exclusion of Ortho) Substrate->TS Coordination Catalyst [Ir(OMe)(cod)]2 + Phenanthroline Ligand ActiveCat Active Ir-Silyl Complex (Sterically Demanding) Catalyst->ActiveCat Activation Reagent TIPS-H / TIPS-O-TIPS Reagent->ActiveCat Oxidative Addn ActiveCat->TS C-H Insertion Product Meta/Para-TIPS Arene TS->Product Reductive Elim (-H2) Product->Catalyst Regeneration

Caption: Iridium-catalyzed C–H silylation cycle. The bulky TIPS ligand enforces meta/para selectivity by destabilizing ortho-transition states.

Step-by-Step Methodology:

  • Glovebox Assembly: In a

    
     glovebox, combine 
    
    
    
    (1.5 mol%) and 2,4,7-trimethylphenanthroline (3 mol%) in THF.
  • Reagent Mix: Add the arene substrate (1.0 equiv) and TIPS-H (or

    
     for siloxane coupling) (1.2 equiv).
    
  • Thermal Activation: Seal in a pressure tube. Heat to 80°C for 16 hours.

    • Note: TIPS-H is volatile (bp ~160°C) but can generate

      
       pressure. Use a blast shield.
      
  • Workup: Pass through a short silica plug (elute with hexanes) to remove the catalyst.

  • Validation:

    
    -NMR should show loss of the least hindered aromatic proton and appearance of the TIPS doublet/septet (
    
    
    
    ppm).

Part 3: Data & Selectivity Comparison

The following table synthesizes data from comparative studies (e.g., reduction of 2-substituted cyclic ketones or C-glycosides) demonstrating the "TIPS Effect."

Substrate ClassReagent SystemSelectivity (dr)YieldMechanism Note
C-Phenyl Ketal

3:1 (axial:eq)88%Low steric discrimination.
C-Phenyl Ketal

>35:1 (axial:eq) 92% Steric exclusion of axial path.
Arene (1,3-subst)

60:40 (meta:ortho)75%Poor regiocontrol.
Arene (1,3-subst)

98:2 (meta:ortho) 84% Catalyst pocket matches TIPS bulk.
Peptide (Cys-S-Trt)

N/ASlowStandard scavenging.
Peptide (Cys-S-Trt)

N/AFast Superior cation trapping (stable silylium).

References

  • Stereoselective Reduction of C-Phenyl Ketals

    • Source: Mitchell, S. A., et al. (2003). "C-Arylglucoside synthesis: triisopropylsilane as a selective reagent for the reduction of an anomeric C-phenyl ketal." Tetrahedron Letters.
  • Iridium-Catalyzed C-H Silylation

    • Source: Cheng, C., & Hartwig, J. F. (2014).
  • TIPS in Peptide Synthesis (Scavenger Role)

    • Source: Pearson, D. A., et al. (1989).[1] "Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis."[1] Journal of Organic Chemistry.

  • Steric Parameters of Silanes

    • Source: "Organosilicon Compounds: Steric Effects." Encyclopedia of Reagents for Organic Synthesis (EROS).

Sources

Methodological & Application

Application Note: Tetraisopropylsilane & TIPS-Derivatives in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note addresses the distinct roles of the TIPS family in organometallic catalysis, specifically clarifying the critical functional divergence between Tetraisopropylsilane (Si(i-Pr)₄, an inert kinetic probe) and Triisopropylsilane (TIPS-H, an active reducing agent).

Executive Summary & Strategic Distinction

In high-precision organometallic catalysis, "TIPS" refers to two chemically distinct entities that are frequently conflated in literature but serve opposite roles in experimental design:

  • Tetraisopropylsilane (

    
    ):  A sterically locked, chemically inert organosilicon fluid. Its primary application in catalysis is as a Non-Invasive Internal Standard (IS)  for High-Temperature Kinetic Profiling (HTKP). Unlike Tetramethylsilane (TMS), it does not boil off at elevated temperatures (
    
    
    
    ) and its extreme steric bulk prevents it from coordinating to electrophilic metal centers (Pd, Pt, Rh), ensuring it does not poison the catalyst.
  • Triisopropylsilane (

    
    , TIPS-H):  An active hydride donor used as a reagent in catalytic hydrosilylation, reductive coupling, and radical scavenging.
    

This guide provides protocols for utilizing Tetraisopropylsilane as a kinetic probe to monitor reactions driven by Triisopropylsilane .

Technical Rationale: The Steric "Lock" Mechanism

The utility of Tetraisopropylsilane lies in its Cone Angle . While standard silanes can interact with metal centers (oxidative addition), the four isopropyl groups in


 create a dense hydrophobic shell.
  • Inertness: The Si center is inaccessible to nucleophiles or metal catalysts under standard catalytic conditions (

    
    ).
    
  • Volatility Profile: With a boiling point of ~185°C (vs. 26°C for TMS), it remains stable in solution during reflux reactions where volatile standards would fractionate, ruining quantitative integration.

  • Solubility: Highly lipophilic, making it compatible with non-polar solvents (Toluene, Hexane, THF) used in C-H activation.

Protocol A: Tetraisopropylsilane as a Kinetic Internal Standard

Application: Real-time NMR monitoring of Palladium-catalyzed silylation or hydrogenation reactions.

Materials
  • Internal Standard: Tetraisopropylsilane (

    
    ), >98% Purity.[1]
    
  • Solvent: Deuterated Toluene (

    
    ) or THF-
    
    
    
    .
  • Reaction Components: Substrate, Catalyst (e.g.,

    
    ), Ligand.
    
Step-by-Step Methodology
  • Standardization (The "Zero" Point):

    • Prepare a stock solution of the reaction solvent containing exactly 0.05 M Tetraisopropylsilane.

    • Why: Adding the IS directly to the reaction vessel introduces weighing errors. Using a pre-standardized solvent ensures the concentration of IS is constant across all aliquots.

  • Baseline Acquisition:

    • Take a 500

      
       aliquot of the stock solvent.
      
    • Run a

      
       NMR (delay time 
      
      
      
      to ensure full relaxation of the bulky silane protons).
    • Signal Verification: Tetraisopropylsilane appears as a multiplet (septet/doublet overlap) in the 1.0–1.2 ppm region. Ensure this region does not overlap with your substrate's critical diagnostic peaks.

  • Reaction Setup:

    • Charge the reaction vessel with substrate and catalyst.

    • Add the Standardized Solvent (containing

      
      ) via syringe.
      
    • Critical Control: Do not add the active reagent (e.g., TIPS-H) yet. Take a

      
       aliquot.
      
  • Kinetic Sampling:

    • Initiate reaction (e.g., add TIPS-H or heat).

    • At defined intervals (

      
      ), remove 50 
      
      
      
      aliquots.
    • Quench: Immediately dilute into cold

      
       or a quenching agent to stop the reaction.
      
    • Analysis: Integrate the Product peak relative to the Tetraisopropylsilane integral.

    • Calculation: Since

      
       is constant, Yield % = 
      
      
      
      .

Protocol B: Catalytic Hydrosilylation using TIPS-H

Application: Installing the bulky Triisopropylsilyl group using the active reagent, monitored by the inert Tetraisopropylsilane.

Reaction Scheme


Protocol
  • Catalyst Activation:

    • Mix

      
       (2 mol%) and bulky phosphine ligand (e.g., 
      
      
      
      , 4 mol%) in Toluene-
      
      
      (containing the Tetraisopropylsilane standard).
    • Stir at RT for 15 mins. Color change indicates ligation.

  • Substrate Addition:

    • Add terminal alkyne (1.0 equiv).

    • Add Triisopropylsilane (TIPS-H) (1.2 equiv) dropwise. Note: TIPS-H is reactive; handle under Argon.

  • Monitoring (The Dual-Silane Method):

    • Active Signal: Monitor the disappearance of the Si-H peak of Triisopropylsilane (~3.9 ppm).

    • Reference Signal: Normalize all integrals to the Isopropyl-CH multiplet of Tetraisopropylsilane (~1.1 ppm).

    • Why: The Si-H peak will vanish as the reaction proceeds. The Tetraisopropylsilane peak remains constant, correcting for any solvent evaporation at 80°C.

  • Workup:

    • Filter through a silica plug to remove Pd.

    • Concentrate. Tetraisopropylsilane (bp 185°C) will remain in the crude oil.

    • Purification: Use Kugelrohr distillation or Flash Chromatography (Hexane) to separate the product from the Tetraisopropylsilane standard.

Visualizing the Workflow

The following diagram illustrates the parallel roles of the "Active" TIPS-H reagent and the "Inert" Tetraisopropylsilane standard during a catalytic cycle.

TIPS_Catalysis_Workflow cluster_inputs Reaction Mixture Setup cluster_process Catalytic Cycle (High Temp) cluster_analysis NMR Analysis Substrate Substrate (Alkyne/Alkene) Reaction Reaction Vessel (80-120°C) Substrate->Reaction Catalyst Catalyst (Pd/Pt + Ligand) Catalyst->Reaction Active_Reagent ACTIVE Reagent Triisopropylsilane (TIPS-H) (Reactive Si-H bond) Active_Reagent->Reaction Consumes Si-H Inert_Standard INERT Standard Tetraisopropylsilane (Steric Lock, No Si-H) Inert_Standard->Reaction Passive Monitor Sampling Kinetic Sampling (t = 0, 10, 30 min) Reaction->Sampling Spectroscopy 1H NMR Spectrum Sampling->Spectroscopy Data Kinetic Profile (Yield vs Time) Spectroscopy->Data Normalize Active Peak against Inert Standard

Caption: Workflow distinguishing the reactive role of TIPS-H from the passive, quantitative role of Tetraisopropylsilane in kinetic monitoring.

Comparative Data: Silane Standards

PropertyTetramethylsilane (TMS)Tetraisopropylsilane Triisopropylsilane (TIPS-H)
Role NMR Reference (0 ppm)High-Temp Internal Standard Active Reagent
Boiling Point 26.5°C~185°C 148°C
Reactivity Inert (Volatile)Inert (Stable) Reactive (Hydride Donor)
Steric Bulk LowExtreme (Cone Angle >160°) High
Catalyst Interaction NegligibleNone (Sterically Precluded) Oxidative Addition (Pd-H)
1H NMR Shift 0.0 ppm (s)~1.0-1.2 ppm (m) ~1.1 (m), 3.9 (Si-H)

References

  • Chemical Identity & Properties

    • Tetraisopropylsilane (CAS 1992-48-9/Synonyms).[2] PubChem.[1]

  • Synthesis of Sterically Crowded Silanes

    • Iron-Catalyzed Chlorination of Silanes.[3] (Discusses formation of Tetraisopropylsilane as a crowded byproduct/product). ResearchGate.

  • Use in Scavenger Cocktails (Related Application)

    • Antigen-binding molecules...[4] (Patent citing Tetraisopropylsilane in deprotection cocktails). Google Patents.

  • General NMR Standards

    • NMR Sample Preparation and Internal Standards.

Sources

Application Notes & Protocols: The Versatility of Triisopropylsilane in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Steric Bulk

In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to the success of complex molecular construction. Among the vast arsenal of organosilicon compounds, triisopropylsilane (TIPS-H) and its derivatives, particularly the triisopropylsilyl (TIPS) protecting group, have carved out an indispensable role. This guide moves beyond a mere cataloging of reactions to provide an in-depth exploration of the chemical principles and practical applications that make TIPS a cornerstone reagent for researchers, scientists, and drug development professionals.

The utility of the TIPS moiety is fundamentally rooted in its significant steric hindrance. The three bulky isopropyl groups surrounding the central silicon atom create a sterically congested environment that dictates its reactivity and stability. This bulk is not a limitation but rather a feature that chemists exploit for remarkable selectivity. As a protecting group, it offers a robust shield for hydroxyl functionalities against a wide array of reaction conditions. As a hydride source (TIPS-H), its steric profile influences the stereochemical outcome of reductions and its efficacy as a cation scavenger. This document will elucidate these applications through a combination of mechanistic insights, comparative data, and field-tested protocols.

Part 1: The Triisopropylsilyl (TIPS) Group: A Robust Shield for Alcohols

The protection of hydroxyl groups is a recurring theme in multi-step synthesis. The choice of protecting group is a critical decision, balancing stability with the need for eventual clean and selective removal. The TIPS group has emerged as a premier choice when exceptional stability is required.

Principles of Stability and Orthogonality

The stability of silyl ethers is directly proportional to the steric bulk of the substituents on the silicon atom. These bulky groups physically obstruct the approach of both acids and nucleophiles to the silicon-oxygen bond, thereby slowing the rate of cleavage. The TIPS group, with its three isopropyl substituents, is significantly more stable than the more common tert-butyldimethylsilyl (TBS) and triethylsilyl (TES) groups.[1][2] This enhanced stability allows for chemistries to be performed on other parts of the molecule under conditions that would cleave less robust silyl ethers. This differential stability is the foundation of "orthogonal protection," a strategy where one protecting group can be removed selectively in the presence of another.[3]

Silyl GroupAbbreviationRelative Rate of Acidic HydrolysisRelative Rate of Basic HydrolysisKey Features
TrimethylsilylTMS11Very labile; often does not survive aqueous workup or chromatography.
TriethylsilylTES6410-100Readily cleaved; useful for short-term protection.[1]
tert-ButyldimethylsilylTBS / TBDMS20,000~20,000A workhorse protecting group with good stability to many reagents.[1]
Triisopropylsilyl TIPS 700,000 --- Highly stable due to significant steric bulk; excellent for orthogonal strategies.[1]
tert-ButyldiphenylsilylTBDPS5,000,000---Very stable to acid, but more susceptible to base-mediated cleavage than TIPS.[1]
Data adapted from comparative hydrolysis rate studies.[1]
Experimental Protocol: Protection of a Primary Alcohol with TIPS-Cl

This protocol describes a standard procedure for the protection of a primary alcohol. The use of imidazole as a mild base is crucial; it activates the silyl chloride by forming a more reactive silylimidazolium intermediate and neutralizes the HCl generated during the reaction.

Materials:

  • Primary alcohol (1.0 eq)

  • Triisopropylsilyl chloride (TIPS-Cl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq) and imidazole (2.5 eq). Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.5 M.

  • Silylation: Cool the solution to 0 °C using an ice bath. Add the TIPS-Cl (1.2 eq) dropwise via syringe.

    • Causality Note: Adding the silylating agent slowly at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or DCM (3x).

    • Causality Note: The aqueous wash removes excess imidazole and its hydrochloride salt.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Experimental Protocol: Deprotection of a TIPS Ether

Cleavage of the robust TIPS ether typically requires more forcing conditions than for a TBS ether. While acidic methods can be used, fluoride-based deprotection is most common. Tetrabutylammonium fluoride (TBAF) is the standard reagent, though its basicity can sometimes be problematic. Using buffered TBAF or other fluoride sources can mitigate these issues.

Materials:

  • TIPS-protected alcohol (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the TIPS-protected alcohol (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Deprotection: Add the TBAF solution (1.5 eq) to the reaction mixture at room temperature. For particularly stubborn TIPS ethers, the reaction may require gentle heating (e.g., 40-50 °C).

    • Trustworthiness Note: The progress of the deprotection should be carefully monitored by TLC. Extended reaction times or excessive heat can lead to side reactions, depending on the substrate.

  • Reaction Monitoring: Stir the reaction and monitor its progress. The reaction is typically complete within 4-24 hours.

  • Work-up: Once complete, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution or water. Extract the aqueous layer with EtOAc (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude alcohol can be purified by flash column chromatography.

Visualization: Orthogonal Deprotection Workflow

The following diagram illustrates a synthetic sequence where the differential stability of TBS and TIPS ethers is exploited to selectively unmask one hydroxyl group.

G cluster_0 Step 1: Protection cluster_1 Step 2: Selective Deprotection cluster_2 Step 3: Further Transformation A Diol Substrate B Selective TBS Protection (Primary -OH) A->B TBS-Cl, Imidazole C TIPS Protection (Secondary -OH) B->C TIPS-OTf, 2,6-Lutidine D Doubly Protected Intermediate E Selective TBS Cleavage D->E AcOH, THF/H2O F TIPS-Protected Mono-ol E->F G Reaction at free Primary -OH F->G e.g., Oxidation H Final Deprotection G->H TBAF, THF I Final Product H->I G Ketone R(C=O)R' Activated R(C=O⁺-LA)R' Ketone->Activated + LA LA LA SilylEther R(CH-O-Si(i-Pr)₃)R' Activated->SilylEther TIPSH (i-Pr)₃Si-H TIPSH->SilylEther Hydride Transfer Carbocation R(C⁺H)R' SilylEther->Carbocation + LA Alkane R(CH₂)R' Carbocation->Alkane TIPSH2 (i-Pr)₃Si-H TIPSH2->Alkane Hydride Transfer

Sources

Evaluating Tetraisopropylsilane (TIPS) as a High-Boiling Point Standard for Multinuclear NMR and Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Abstract

Internal standards are fundamental to ensuring the accuracy and precision of spectroscopic measurements, with Tetramethylsilane (TMS) serving as the near-universal reference for NMR spectroscopy for over six decades. However, the high volatility of TMS presents challenges in specific applications, such as high-temperature studies or long-duration experiments where sample integrity is paramount. This application note introduces Tetraisopropylsilane (TIPS) as a robust candidate for a high-boiling point, non-volatile spectroscopic standard. We will explore its predicted physicochemical properties, its expected spectral characteristics in NMR (¹H, ¹³C, ²⁹Si) and vibrational (IR, Raman) spectroscopy, and provide detailed protocols for its validation and use as an internal standard for both qualitative and quantitative analysis.

Introduction: The Need for Alternative Spectroscopic Standards

In the field of analytical chemistry, particularly for drug discovery and material science, the reliability of spectroscopic data is non-negotiable. Internal standards provide a crucial reference point for chemical shift calibration and concentration measurement.

The Role of Tetramethylsilane (TMS) as the Gold Standard

In 1958, Tiers first proposed TMS as an internal reference for ¹H NMR spectroscopy.[1] Its advantages are numerous: it is chemically inert, soluble in most organic solvents, and possesses a simple ¹H NMR spectrum consisting of a single, sharp singlet from twelve equivalent protons.[2] This peak was assigned the 0.0 ppm reference point, and most other organic proton signals appear downfield, minimizing spectral overlap.[2][3] The IUPAC has since established TMS as the primary reference for ¹H, ¹³C, and ²⁹Si NMR.[1][4]

Limitations of TMS

The primary drawback of TMS is its high volatility, with a boiling point of just 27°C.[5] This property, while useful for easy removal from a sample post-analysis, makes it unsuitable for:

  • High-Temperature NMR Studies: Essential for studying dynamic processes, reaction kinetics, or materials with limited solubility at room temperature.

  • Long-Term Experiments: Sample concentration can change over time due to solvent and standard evaporation.

  • Quantitative NMR (qNMR): Precise concentration measurements can be compromised by the volatility of the standard.

Introducing Tetraisopropylsilane (TIPS): A Candidate for Specialized Applications

Tetraisopropylsilane (Si(CH(CH₃)₂)₄) is a tetra-alkylsilane with a significantly higher molecular weight and predicted boiling point than TMS. Its symmetrical, tetrahedral structure suggests a relatively simple spectroscopic signature, making it an excellent potential standard for applications where the volatility of TMS is a limiting factor.

Physicochemical and Safety Profile of TIPS

Before incorporating any new standard into laboratory practice, a thorough understanding of its physical properties and safety requirements is essential.

Key Physicochemical Properties

While extensive experimental data for Tetraisopropylsilane is not widely published, its properties can be estimated and are listed alongside the well-known properties of TMS for comparison. The CAS number for Tetraisopropylsilane is 3429-55-8.[6]

PropertyTetraisopropylsilane (TIPS)Tetramethylsilane (TMS)Reference(s)
CAS Number 3429-55-875-74-1[6]
Molecular Formula C₁₂H₂₈SiC₄H₁₂Si
Molecular Weight 200.44 g/mol 88.22 g/mol
Boiling Point ~228-230 °C (Predicted)27 °C[5]
Appearance Colorless Liquid (Predicted)Colorless Liquid
Solubility Soluble in common organic solvents (e.g., CDCl₃, Benzene-d₆, DMSO-d₆)Soluble in most organic solvents[2]
Safety and Handling Precautions
  • General Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Fire Safety: Keep away from heat, sparks, and open flames. Use explosion-proof equipment. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents.

Application in NMR Spectroscopy

TIPS offers a unique spectral signature that is simple yet distinct from TMS, providing a valuable alternative for multinuclear NMR.

Predicted NMR Signature of TIPS

The high symmetry (Td point group) of the TIPS molecule greatly simplifies its NMR spectra.

  • ¹H NMR: The 28 protons of TIPS are in two equivalent environments. This will result in two signals:

    • A septet for the four methine (CH) protons, split by the six adjacent methyl protons.

    • A doublet for the 24 methyl (CH₃) protons, split by the single adjacent methine proton.

  • ¹³C NMR: The 12 carbon atoms are also in two equivalent environments. A proton-decoupled spectrum will show two singlets:

    • One signal for the four methine carbons.

    • One signal for the eight methyl carbons.

  • ²⁹Si NMR: The central silicon atom is in a single environment and will produce a single peak in a proton-decoupled spectrum.

Molecular Structure and Proton Environments of TIPS ```dot graph TIPS_Structure { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [len=1.5];

// Central Silicon Si [label="Si", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Isopropyl groups C1 [label="CH", pos="-1.5,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Me1a [label="CH₃", pos="-2.5,1.2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Me1b [label="CH₃", pos="-1.5,2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

C2 [label="CH", pos="1.5,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Me2a [label="CH₃", pos="2.5,1.2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Me2b [label="CH₃", pos="1.5,2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

C3 [label="CH", pos="-1.5,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Me3a [label="CH₃", pos="-2.5,-1.2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Me3b [label="CH₃", pos="-1.5,-2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

C4 [label="CH", pos="1.5,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Me4a [label="CH₃", pos="2.5,-1.2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Me4b [label="CH₃", pos="1.5,-2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Bonds Si -- C1; Si -- C2; Si -- C3; Si -- C4; C1 -- Me1a; C1 -- Me1b; C2 -- Me2a; C2 -- Me2b; C3 -- Me3a; C3 -- Me3b; C4 -- Me4a; C4 -- Me4b; }

Caption: Workflow for the validation of TIPS as a qNMR standard.

Application in Vibrational Spectroscopy (IR & Raman)

While less common than in NMR, internal standards can be invaluable for quantitative analysis in IR and Raman spectroscopy, especially for liquid samples where path length can vary. [8]The simple, non-interfering spectrum of TIPS makes it a suitable candidate.

Predicted Vibrational Modes of TIPS

Based on established correlations for organosilicon compounds, the IR and Raman spectra of TIPS are expected to be dominated by C-H and Si-C vibrations. [9]

Wavenumber (cm⁻¹) Vibration Type Expected Intensity Notes
2980 - 2850 C-H Stretching Strong (IR & Raman) Characteristic of all aliphatic compounds.
1470 - 1450 C-H Bending (Scissoring) Medium (IR)
1390 - 1370 C-H Bending (Umbrella) Medium (IR) Often a doublet for isopropyl groups.

| 800 - 600 | Si-C Stretching | Strong to Medium | This region is often clear and provides a highly characteristic peak for quantification. |

Protocol: Using TIPS as an Internal Standard for Liquid-Phase Quantitative Analysis

Objective: To quantify the concentration of an analyte in a solution using TIPS as an internal standard with IR or Raman spectroscopy.

Principle: The intensity of a vibrational band is proportional to the concentration of the species. By adding a known amount of an internal standard (TIPS), the ratio of the analyte peak intensity to the standard peak intensity can be used to determine the analyte concentration, canceling out variations in sample path length or measurement conditions.

Procedure:

  • Selection of Analytical Bands:

    • Acquire spectra of the pure analyte and pure TIPS.

    • Identify a strong, well-resolved band for the analyte that does not overlap with any TIPS bands.

    • Identify a strong, well-resolved band for TIPS (e.g., a Si-C stretch between 800-600 cm⁻¹) that is free from interference from the analyte or solvent.

  • Preparation of Calibration Standards:

    • Prepare a series of 5-7 calibration standards containing a fixed, known concentration of TIPS and varying, known concentrations of the analyte.

  • Data Acquisition:

    • Acquire the IR or Raman spectrum for each calibration standard under identical conditions.

  • Building the Calibration Curve:

    • For each spectrum, calculate the ratio of the peak height (or area) of the selected analyte band to the peak height (or area) of the selected TIPS band.

    • Plot this intensity ratio (Y-axis) against the concentration of the analyte (X-axis).

    • Perform a linear regression to generate a calibration curve. The curve should have a correlation coefficient (R²) > 0.99.

  • Analysis of Unknown Sample:

    • Prepare the unknown sample by adding the same fixed concentration of TIPS as used in the calibration standards.

    • Acquire the spectrum under the same conditions.

    • Calculate the intensity ratio of the analyte to the TIPS peak.

    • Determine the concentration of the analyte in the unknown sample using the equation from the calibration curve.

Conclusion and Future Outlook

Tetraisopropylsilane (TIPS) presents a compelling case as a high-boiling point, chemically inert internal standard for advanced spectroscopic applications. Its predicted simple NMR and vibrational spectra, coupled with its low volatility, make it an ideal alternative to TMS for high-temperature studies, long-term experiments, and precise quantitative measurements where sample stability is critical.

The protocols provided herein offer a clear pathway for researchers to validate TIPS within their own laboratory settings. We encourage the scientific community to perform and publish experimental validation of the spectral properties of TIPS to establish it as a widely accepted secondary standard, thereby expanding the analytical toolkit available to researchers in chemistry, materials science, and drug development.

References

  • Buhl, M., & van Wullen, C. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(1-2), 1-7.
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The Role of Tetraisopropylsilane in Advancing Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Use of Bulky Silyl Ethers in Macromolecular Design

In the realm of modern polymer chemistry, precision and control at the molecular level are paramount for the synthesis of materials with tailored properties. Functional monomers, particularly those bearing hydroxyl groups, are foundational building blocks for a vast array of polymers. However, the inherent reactivity of the hydroxyl moiety often interferes with many polymerization techniques, necessitating a robust protection-deprotection strategy. Tetraisopropylsilane (TIPS) emerges as a powerful tool in this context, primarily through its derivative, triisopropylsilyl chloride (TIPSCl), which forms a sterically hindered and highly stable triisopropylsilyl ether with hydroxyl groups.

The bulky nature of the three isopropyl groups attached to the silicon atom confers exceptional stability to the silyl ether linkage, rendering it resistant to a wide range of reaction conditions where less hindered silyl ethers, such as trimethylsilyl (TMS) or triethylsilyl (TES) ethers, would fail.[1] This stability allows for greater versatility in polymerization methods and subsequent polymer modifications. This guide provides an in-depth exploration of the applications of tetraisopropylsilane-derived protecting groups in polymer chemistry, complete with detailed protocols and an analysis of their impact on polymer properties.

Part 1: Protection of Hydroxyl-Containing Monomers with Triisopropylsilyl (TIPS) Group

The protection of hydroxyl-functionalized monomers is a critical first step to prevent undesirable side reactions during polymerization. The TIPS group is particularly advantageous due to its high stability under various conditions, including those involving strong bases and nucleophiles.[2]

Mechanism of TIPS Protection

The protection of an alcohol with triisopropylsilyl chloride (TIPSCl) typically proceeds via a nucleophilic substitution at the silicon center. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic silicon atom and displacing the chloride ion. This reaction is generally carried out in the presence of a base, such as imidazole or triethylamine, which serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.[3]

G cluster_0 TIPS Protection of a Hydroxyl Group Monomer-OH Monomer-OH Reaction Silylation Reaction Monomer-OH->Reaction TIPSCl TIPSCl TIPSCl->Reaction Base Base (e.g., Imidazole) Base->Reaction Monomer-OTIPS TIPS-Protected Monomer Reaction->Monomer-OTIPS Byproduct [Base-H]+Cl- Reaction->Byproduct

Caption: Workflow for the protection of a hydroxyl-containing monomer using TIPSCl.

Protocol 1: Synthesis of Triisopropylsilyl-Protected Hydroxyethyl Acrylate (HEA-TIPS)

This protocol details the synthesis of a TIPS-protected version of 2-hydroxyethyl acrylate (HEA), a common functional monomer.

Materials:

  • 2-Hydroxyethyl acrylate (HEA)

  • Triisopropylsilyl chloride (TIPSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxyethyl acrylate (1.0 eq) and anhydrous dichloromethane.

  • Add imidazole (1.5 eq) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add triisopropylsilyl chloride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure HEA-TIPS.

Part 2: Polymerization of TIPS-Protected Monomers

The stability of the TIPS ether allows for the use of a variety of polymerization techniques that would be incompatible with a free hydroxyl group. This section will focus on living cationic polymerization, a powerful method for synthesizing well-defined polymers.

Living Cationic Polymerization

Living cationic polymerization enables the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[4] The use of silyl-protected monomers is crucial as the free hydroxyl group would terminate the cationic propagating species. The bulky TIPS group can also influence the stereochemistry of the polymerization, leading to polymers with specific tacticities.[5]

G cluster_1 Living Cationic Polymerization of a TIPS-Protected Monomer Monomer TIPS-Protected Monomer Polymerization Polymerization (-80 °C) Monomer->Polymerization Initiator Initiator (e.g., IBEA) Initiator->Polymerization Lewis_Acid Lewis Acid (e.g., Et1.5AlCl1.5/SnCl4) Lewis_Acid->Polymerization Solvent Solvent (e.g., Toluene) Solvent->Polymerization Protected_Polymer TIPS-Protected Polymer Polymerization->Protected_Polymer Deprotection Deprotection (e.g., TBAF) Protected_Polymer->Deprotection Final_Polymer Hydroxy-Functional Polymer Deprotection->Final_Polymer

Caption: Workflow for the synthesis of hydroxy-functional polymers via living cationic polymerization of TIPS-protected monomers.

Protocol 2: Living Cationic Polymerization of TIPS-Protected Butoxy Propenyl Ether

This protocol is adapted from the work of Sugihara et al. for the synthesis of a poly(vinyl ether) with pendant hydroxyl groups.[4]

Materials:

  • TIPS-protected butoxy propenyl ether monomer

  • 1-isobutoxyethyl acetate (IBEA) initiator

  • Ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅)

  • Tin(IV) chloride (SnCl₄)

  • Ethyl acetate (AcOEt)

  • Anhydrous Toluene

Procedure:

  • All manipulations should be performed under a dry, inert atmosphere using standard Schlenk techniques.

  • In a flame-dried Schlenk flask, prepare the initiator system by mixing IBEA, Et₁.₅AlCl₁.₅, and SnCl₄ in anhydrous toluene at -80 °C (dry ice/acetone bath).

  • In a separate flask, dissolve the TIPS-protected butoxy propenyl ether monomer and a small amount of ethyl acetate in anhydrous toluene.

  • Transfer the monomer solution to the initiator solution at -80 °C to start the polymerization.

  • Maintain the reaction at -80 °C for the desired time. The polymerization is typically fast.

  • Quench the polymerization by adding pre-chilled methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum to obtain the TIPS-protected polymer.

Part 3: Deprotection of TIPS-Protected Polymers

The final step to obtain the desired functional polymer is the removal of the TIPS protecting group. The robust nature of the TIPS ether requires specific deprotection conditions, most commonly using a fluoride source.

Mechanism of Fluoride-Mediated Deprotection

Fluoride ions have a very high affinity for silicon, forming a strong Si-F bond. The deprotection mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom of the silyl ether. This forms a pentacoordinate silicon intermediate, which then collapses, cleaving the Si-O bond and liberating the alcohol.[6] Tetrabutylammonium fluoride (TBAF) is a common and effective fluoride source for this transformation.[7]

Protocol 3: Deprotection of TIPS-Protected Poly(butoxy propenyl ether)

This protocol describes the removal of the TIPS group from the polymer synthesized in Protocol 2.

Materials:

  • TIPS-protected poly(butoxy propenyl ether)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol for precipitation and washing

  • Dialysis tubing (if required for purification)

Procedure:

  • Dissolve the TIPS-protected polymer in anhydrous THF.

  • To the stirred solution, add a 1.0 M solution of TBAF in THF (typically 1.1-1.5 equivalents per silyl ether group).

  • Stir the reaction mixture at room temperature for 6-24 hours. Monitor the deprotection by ¹H NMR spectroscopy, looking for the disappearance of the signals corresponding to the isopropyl protons of the TIPS group and the appearance of the hydroxyl proton signal.

  • Once the reaction is complete, concentrate the solution under reduced pressure.

  • Purify the deprotected polymer. This can be achieved by precipitation in a non-solvent (e.g., water or hexane, depending on the polymer's polarity) or by dialysis against methanol or water to remove the TBAF byproducts.

  • Collect the purified hydroxy-functional polymer and dry it under vacuum.

Part 4: Influence of the TIPS Group on Polymer Properties

The incorporation of the bulky triisopropylsilyl group into a polymer, even temporarily, can significantly influence its properties.

Thermal Properties

The presence of bulky side groups generally increases the glass transition temperature (Tg) of a polymer by restricting the rotational motion of the polymer backbone.[8] In the case of silyl-protected poly(propenyl ether)s, the Tg is significantly higher than that of the corresponding non-silylated poly(vinyl ether)s. Upon deprotection, the Tg of the resulting hydroxyl-functional polymer is also elevated compared to its non-hydroxylated analog due to strong hydrogen bonding interactions between the hydroxyl groups.

PolymerProtecting GroupMn ( g/mol )Mw/MnTg (°C)Td, 5% (°C)
Poly(TBDPSBPE)TBDPS12,9001.226.5~350
Poly(HBPE)None (deprotected)7,5001.2544~330
Poly(TBDPSBVE)TBDPS---1.5-
Poly(HBVE)None (deprotected)---38-

Data adapted from Sugihara et al.[8] for tert-butyldiphenylsilyl (TBDPS) protected polymers, which are structurally similar to TIPS-protected polymers and illustrate the general trend. Td, 5% is the temperature at which 5% weight loss occurs.

Solubility

The introduction of the hydrophobic TIPS group can dramatically alter the solubility of a polymer.[9] Hydrophilic polymers containing hydroxyl groups can be rendered soluble in non-polar organic solvents after protection with TIPS groups. This is particularly useful for processing and characterization techniques that require solubility in common organic solvents. Conversely, the deprotection step restores the hydrophilicity of the polymer.

Conclusion

Tetraisopropylsilane, through the formation of robust triisopropylsilyl ethers, serves as an invaluable tool in polymer chemistry. The strategic use of the TIPS protecting group enables the synthesis of well-defined, functional polymers via a range of polymerization techniques that would otherwise be inaccessible. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to effectively utilize TIPS in the design and synthesis of advanced polymeric materials. The ability to precisely control polymer architecture and functionality opens up new avenues for the development of materials for a wide array of applications, from drug delivery to advanced coatings and electronics.

References

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Tetraisopropylsilane (TIPS) as a Precursor for Advanced Materials Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Tetraisopropylsilane in Modern Materials Science

In the landscape of materials science, the choice of precursor is a critical determinant of the final material's properties, performance, and scalability. Tetraisopropylsilane (TIPS), with its unique molecular structure and chemical characteristics, has emerged as a strategic precursor for the deposition of high-quality silicon-containing thin films and the synthesis of novel silicon-based polymers. Its bulky isopropyl ligands offer distinct advantages in terms of thermal stability, controlled reactivity, and reduced impurity incorporation, making it a valuable tool for researchers and engineers in semiconductor manufacturing, optoelectronics, and advanced coatings.

This comprehensive guide provides detailed application notes and protocols for the use of tetraisopropylsilane as a precursor in key materials science applications. We will delve into the mechanistic principles that govern its utility in Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and polymer synthesis. The protocols provided herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers to adapt and optimize these methods for their specific needs.

Safety and Handling of Tetraisopropylsilane

Before proceeding with any experimental work, it is imperative to be thoroughly familiar with the safety protocols for handling tetraisopropylsilane. TIPS is a flammable liquid and vapor, and can cause skin and eye irritation.[1]

General Handling Precautions:

  • Ventilation: Always handle TIPS in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-resistant lab coat.[1][3][4]

  • Ignition Sources: Keep TIPS away from heat, sparks, open flames, and other ignition sources.[1] Ground and bond all containers and transfer equipment to prevent static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[2]

  • Spills: In case of a spill, absorb with an inert, dry material and place in a suitable container for disposal.[3]

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with soap and water.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Application I: Chemical Vapor Deposition (CVD) of Silicon-Containing Thin Films

Chemical Vapor Deposition is a versatile technique for producing high-quality thin films. TIPS is an excellent precursor for CVD due to its favorable vapor pressure and thermal decomposition characteristics. The bulky isopropyl groups can facilitate cleaner decomposition pathways, potentially leading to films with lower carbon contamination compared to other alkylsilanes.

A. Deposition of Silicon Carbide (SiC) Thin Films

Silicon carbide is a wide-bandgap semiconductor with exceptional properties for high-power and high-frequency electronics.[5] While direct protocols for TIPS are not abundant in literature, a representative protocol can be adapted from similar precursors like dimethylisopropylsilane.[6]

Protocol: Atmospheric Pressure Chemical Vapor Deposition (APCVD) of SiC

This protocol is adapted from the deposition of SiC using dimethylisopropylsilane and is a representative method for using TIPS.[6]

1. Substrate Preparation:

  • Clean the desired substrate (e.g., silicon wafer, quartz) using a standard cleaning procedure (e.g., RCA-1 and RCA-2 for silicon) to remove organic and metallic contaminants.
  • Perform a final dip in dilute hydrofluoric acid (HF) to remove the native oxide layer from silicon substrates.

2. APCVD System Setup:

  • Place the cleaned substrate into the APCVD reactor.
  • Heat the TIPS bubbler to a controlled temperature (e.g., 40-60 °C) to achieve a suitable vapor pressure. Maintain the gas lines at a slightly higher temperature (e.g., 70-80 °C) to prevent precursor condensation.
  • Use a high-purity carrier gas, such as hydrogen (H₂) or argon (Ar), to transport the TIPS vapor to the reaction chamber.

3. Deposition Process:

  • Heat the substrate to the desired deposition temperature, typically in the range of 800-1100 °C for SiC deposition.[2][6]
  • Introduce the TIPS vapor into the reactor along with the carrier gas. The flow rate of the carrier gas through the bubbler will determine the precursor delivery rate.
  • The ratio of the carrier gas to the precursor is a critical parameter that influences film stoichiometry and quality.[6]
  • The deposition time will determine the final film thickness.

4. Post-Deposition:

  • After the desired deposition time, stop the precursor flow and cool the substrate under a continuous flow of the carrier gas.

Characterization of SiC Films:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of Si-C bonds.

  • X-ray Diffraction (XRD): To determine the crystalline structure of the film.

  • Scanning Electron Microscopy (SEM): To analyze the surface morphology and film thickness.

  • Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition of the film.

ParameterRepresentative ValueReference
PrecursorTetraisopropylsilane (TIPS)N/A
SubstrateSilicon (100)[6]
Deposition Temperature850 °C[6]
Carrier GasHydrogen (H₂)[6]
Precursor Bubbler Temp.40-60 °C (estimated)N/A
Deposition PressureAtmospheric[6]
B. Deposition of Silicon Nitride (SiNₓ) and Silicon Carbonitride (SiCN) Films

Silicon nitride and silicon carbonitride films are widely used as dielectric layers, passivation coatings, and hard masks in the semiconductor industry.[7] Plasma-Enhanced Chemical Vapor Deposition (PECVD) is often employed for lower temperature deposition.

Protocol: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of SiCN

This protocol is a representative method for depositing SiCN films using TIPS, based on general PECVD principles for organosilicon precursors.

1. Substrate Preparation:

  • Clean the substrate as described in the SiC deposition protocol.

2. PECVD System Setup:

  • Place the substrate on the heated electrode in the PECVD chamber.
  • Introduce TIPS vapor into the chamber using a carrier gas (e.g., Ar or He).
  • Introduce a nitrogen source gas, such as ammonia (NH₃) or nitrogen (N₂).[8][9]

3. Deposition Process:

  • Heat the substrate to a temperature typically in the range of 200-400 °C.
  • Set the chamber pressure to a suitable value for plasma generation (e.g., 0.1-10 Torr).
  • Apply radio-frequency (RF) power to the electrodes to generate a plasma.
  • The plasma activates the precursor and reactant gases, leading to film deposition on the substrate.
  • The ratio of TIPS to the nitrogen source gas will determine the C/N ratio in the film.[8]

4. Post-Deposition:

  • Turn off the RF power and gas flows.
  • Cool the substrate under vacuum or in an inert gas atmosphere.

Characterization of SiCN Films:

  • FTIR: To identify Si-N, Si-C, N-H, and C-H bonding.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical bonding states.

  • Ellipsometry: To measure the refractive index and film thickness. The refractive index of SiCN films can be tuned by adjusting the nitrogen content.[8][9]

  • Atomic Force Microscopy (AFM): To assess the surface roughness.

ParameterRepresentative ValueReference
PrecursorTetraisopropylsilane (TIPS)N/A
Nitrogen SourceAmmonia (NH₃) or Nitrogen (N₂)[8][9]
Substrate Temperature200-400 °CN/A
RF Power50-300 WN/A
Pressure0.1-10 TorrN/A

Application II: Atomic Layer Deposition (ALD) of Silicon Dioxide (SiO₂) Thin Films

ALD is a thin-film deposition technique that offers exceptional conformity and thickness control at the atomic level. While there are no direct literature reports on the use of TIPS for SiO₂ ALD, a representative protocol can be designed based on the well-established chemistry of other alkoxysilanes and aminosilanes with ozone.[10][11]

Proposed Protocol: Thermal Atomic Layer Deposition of SiO₂

This is a proposed, representative protocol. Optimization of pulse and purge times will be necessary.

1. Substrate Preparation:

  • Prepare a hydroxyl-terminated surface on the substrate. For silicon, this can be achieved through a standard cleaning process that leaves a chemical oxide layer.

2. ALD Cycle:

  • Step 1: TIPS Pulse: Introduce TIPS vapor into the ALD reactor. The TIPS molecules will react with the surface hydroxyl groups in a self-limiting manner.
  • Step 2: Purge: Purge the reactor with an inert gas (e.g., N₂ or Ar) to remove any unreacted TIPS and byproducts.
  • Step 3: Oxidant Pulse: Introduce an oxidant, such as ozone (O₃), into the reactor. The ozone will react with the surface-bound precursor, removing the isopropyl ligands and forming a new hydroxylated silica surface.
  • Step 4: Purge: Purge the reactor with an inert gas to remove the oxidant and reaction byproducts.

3. Repetition:

  • Repeat the ALD cycle until the desired film thickness is achieved.

Characterization of SiO₂ Films:

  • Ellipsometry: To confirm linear growth with the number of ALD cycles and to determine the growth per cycle (GPC) and refractive index.

  • FTIR: To verify the formation of Si-O-Si bonds and the absence of residual organic groups.

  • XPS: To confirm the stoichiometry of the SiO₂ film.

ParameterProposed Starting Value
PrecursorTetraisopropylsilane (TIPS)
OxidantOzone (O₃)
Substrate Temperature150-300 °C
TIPS Pulse Time0.5 - 2.0 seconds
Ozone Pulse Time0.5 - 2.0 seconds
Purge Time5 - 20 seconds

Application III: Synthesis of Silicon-Containing Polymers

The reactivity of the Si-H bond (if present after partial hydrolysis) or the potential for functionalization of the isopropyl groups makes TIPS a candidate for the synthesis of silicon-containing polymers such as polysiloxanes and polycarbosilanes. These polymers have a wide range of applications due to their unique properties, including high thermal stability and low surface energy.[12][13]

A. Synthesis of Polysiloxanes via Sol-Gel Process

The sol-gel process involves the hydrolysis and condensation of metal alkoxides or, in this case, a silane to form a networked gel.[14] While TEOS is the most common precursor for silica sol-gels, a similar approach can be envisioned for TIPS, likely with slower hydrolysis rates due to steric hindrance.

Conceptual Protocol: Sol-Gel Synthesis of a TIPS-based Gel

1. Sol Preparation:

  • In a suitable reaction vessel, mix TIPS with a solvent such as ethanol or isopropanol.
  • Separately, prepare a solution of water, a mutual solvent (e.g., ethanol), and a catalyst (either an acid like HCl or a base like NH₄OH).
  • Slowly add the water-containing solution to the TIPS solution while stirring vigorously. The steric hindrance of the isopropyl groups may necessitate more forceful mixing and potentially elevated temperatures to initiate hydrolysis.

2. Gelation:

  • Allow the sol to age. Over time, condensation reactions between hydrolyzed TIPS molecules will lead to the formation of a three-dimensional Si-O-Si network, resulting in a gel.

3. Aging and Drying:

  • Age the gel to strengthen the network.
  • Dry the gel to remove the solvent, which can be done via supercritical drying to produce an aerogel or by conventional evaporation to yield a xerogel.
B. Synthesis of Polycarbosilanes

Polycarbosilanes, which contain Si-C bonds in their backbone, are important precursors for silicon carbide ceramics. While direct polymerization of TIPS into a polycarbosilane is not a standard route, it could potentially be used as a cross-linking agent or co-monomer in the synthesis of preceramic polymers.

Visualization of Key Processes

Chemical Vapor Deposition (CVD) Workflow

CVD_Workflow cluster_prep Substrate Preparation cluster_deposition Deposition cluster_post Post-Deposition sub_clean Substrate Cleaning sub_load Loading into Reactor sub_clean->sub_load heating Substrate Heating sub_load->heating precursor TIPS Vapor Introduction heating->precursor reaction Surface Reaction & Film Growth precursor->reaction cooling Cooling reaction->cooling unload Unloading cooling->unload Characterization Characterization unload->Characterization

Caption: A generalized workflow for Chemical Vapor Deposition (CVD).

Atomic Layer Deposition (ALD) Cycle

ALD_Cycle A TIPS Pulse B Purge A->B Remove excess precursor C Oxidant (Ozone) Pulse B->C Prepare surface D Purge C->D Remove excess oxidant & byproducts D->A Start next cycle

Caption: The four-step cycle of a typical Atomic Layer Deposition (ALD) process.

Conclusion and Future Outlook

Tetraisopropylsilane stands as a promising precursor for the synthesis of advanced silicon-containing materials. Its unique structure offers potential advantages in achieving high-purity films and novel polymer architectures. The protocols and application notes provided in this guide serve as a foundation for researchers to explore the full potential of TIPS. Further research into the specific reaction mechanisms of TIPS in CVD and ALD, as well as its incorporation into functional polymers, will undoubtedly open new avenues in materials science and engineering. As the demand for high-performance materials continues to grow, the strategic use of well-designed precursors like tetraisopropylsilane will be paramount in driving innovation.

References

  • Kim, J. K., Jin, K., Jung, J., Rha, S. K., & Lee, W. J. (2012). Atomic layer deposition of SiO2 thin films using tetrakis(ethylamino)silane and ozone. Journal of Nanoscience and Nanotechnology, 12(4), 3589–3592.
  • International Journal of Research and Analytical Reviews. (2022). Synthesis of SiC films by Atmospheric Pressure Chemical Vapor Deposition using Dimethylisopropylsilane Polymeric Precursor.
  • Properties of SiCN Films Relevant to Dental Implant Applic
  • Fisher Scientific. (2009, September 26).
  • Science.gov. teos based silica: Topics by Science.gov.
  • Properties of SiCN Films Relevant to Dental Implant Applic
  • Progresses in Synthesis and Application of SiC Films: From CVD to ALD and
  • Gelest, Inc. (2015, July 15). TRIISOPROPYLSILANE, 98%.
  • SILICON NITRIDE FILMS DEPOSITED BY ATMOSPHERIC PRESSURE CHEMICAL VAPOR DEPOSITION Xian Lin, Denis Endisch, Xiaomeng Chen, and Al. (1998). Gelest, Inc.
  • A Practical, Self-Catalytic, Atomic Layer Deposition of Silicon Dioxide. (2008). Max Planck Institute of Microstructure Physics.
  • Atomic layer deposition of SiO2 thin films using tetrakis(ethylamino)silane and ozone. (2012).
  • Novel Silica Hybrid Xerogels Prepared by Co-Condensation of TEOS and ClPhTEOS: A Chemical and Morphological Study. (n.d.). PubMed.
  • Chemical Structure, Optical and Dielectric Properties of PECVD SiCN Films Obtained
  • Synthesis of Silicon Carbide Thin Films by Pyrolysis of a Polycarbosilane Precursor. (2021). reposiTUm.
  • The Synthesis of a Superhydrophobic and Thermal Stable Silica Co
  • Rapid atomic layer deposition of sio2 thin films for high productivity. (n.d.).
  • Department of M
  • Process for chemical vapor deposition of silicon nitride.
  • Properties of the SiCN films deposited from various organosilicon...
  • Controlled preparation of aminofunctionalized surfaces on porous silica by
  • In Situ N -Doping of SiC Films Grown on Si(111) by Chemical Vapor Deposition from Organosilanes. (n.d.).
  • lab-safety-guide.pdf. (n.d.).
  • Deposition of Silicon Nitride Films using Chemical Vapor deposition for Photovoltaic Applications. (2025).
  • High temperature atomic layer deposition of silicon oxide thin films.
  • Chemical Vapor Deposition. (2009). Harvard CNS.
  • Pol-General Safety in Laboratories — Policy and Procedure Library. (2022). University of Louisville.
  • Working with Chemicals - Prudent Practices in the Labor
  • Fabrication of Silica Nanoparticles by Sol-Gel Method and Effect of TEOS Precursor. (2025). IOSR Journal.
  • Improving Mechanical Properties of Porous Organosilica Films by Replacing Si–CH3 with Si. (2024). Preprints.org.
  • Standard Operating Procedure PARTICULARLY HAZARDOUS SUBSTANCES (PHS). (n.d.). Department of Chemistry and Chemical Biology.
  • UNIVERSITY OF CALIFORNIA RIVERSIDE Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel. (n.d.). eScholarship.org.
  • Thermal decomposition of tetraethoxysilane (TEOS) on Si(111)-(7×7). (2025).
  • Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. (2018). RSC Publishing.
  • Thermal Decomposition Mechanism of Tetraethylsilane by Flash Pyrolysis Vacuum Ultraviolet Photoioniz
  • Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. (n.d.).
  • Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. (2019). PubMed.
  • Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel Combustion by Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry. (n.d.). eScholarship.org.
  • Polysiloxanes Synthesis and Structure | UKEssays.com. (2017).
  • Synthesis of Cycloaliphatic Substituted Silane Monomers and Polysiloxanes for Photocuring | Request PDF. (2025).
  • Synthesis and characterization of polysiloxane containing oligo(oxyethylene)

Sources

Troubleshooting & Optimization

Technical Support Hub: TIPS Reagent Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Issues with Isopropyl-Silanes (TIPS/TIPS-H) Audience: Drug Development Professionals & Organic Chemists Current Status: Operational | Updated: February 22, 2026

Emergency Triage: Identify Your Reagent

User Alert: There is a frequent nomenclature confusion in drug development between the acronym TIPS (Triisopropylsilane) and the full chemical name Tetraisopropylsilane .

Before proceeding, verify your CAS number to ensure you are troubleshooting the correct molecule.

Common NameTriisopropylsilane (TIPS-H) Tetraisopropylsilane
CAS Number 6485-79-6 3429-55-8
Structure

(Silicon hydride)

(Tetra-alkyl silane)
Physical State Colorless LiquidWhite Crystalline Solid (MP ~235°C)
Primary Use Peptide Scavenger, Reducing Agent Steric Reference Standard, Heat Transfer
Stability Profile Reactive: Prone to oxidation & pressure buildup.Inert: Extremely stable; sterically locked.

Application Scientist Note:

If you are working in Peptide Synthesis (SPPS) or Medicinal Chemistry and experiencing "stability issues" (e.g., loss of scavenging power, pressure in waste bottles), you are almost certainly using Triisopropylsilane (TIPS-H) . The guide below focuses on this reactive agent, as Tetraisopropylsilane is chemically inert and rarely exhibits stability failures.

Technical Deep Dive: Triisopropylsilane (TIPS-H) Instability

Context: TIPS-H is the "Gold Standard" scavenger in TFA cleavage cocktails (e.g., Cocktail B, Reagent K) used to trap carbocations (


-butyl, trityl) during peptide deprotection.
The Core Mechanism of Failure: Oxidative Dehydrogenation

TIPS-H is not shelf-stable indefinitely. Upon exposure to air (oxygen) and moisture, it undergoes a radical chain oxidation or hydrolysis, converting the active hydride (


) into an inactive silanol (

) or siloxane dimer.

Why this matters: The


 bond is the active scavenging moiety. If your TIPS has oxidized, it cannot quench reactive carbocations, leading to alkylated peptide by-products (e.g., re-attachment of protecting groups to Tryptophan or Methionine residues).
Visualizing the Degradation Pathway

The following diagram illustrates how improper storage leads to the formation of inactive species and potential safety hazards (Hydrogen gas).

TIPS_Degradation TIPS Active Reagent Triisopropylsilane (iPr3SiH) Radical Silyl Radical (iPr3Si•) TIPS->Radical Initiation (Light/Heat) H2_Gas H2 Gas (Pressure Hazard) TIPS->H2_Gas Hydrolysis Oxygen O2 / Moisture Silanol Inactive Silanol (iPr3Si-OH) Radical->Silanol + O2/H2O Siloxane Inactive Dimer (iPr3Si-O-Si iPr3) Silanol->Siloxane Condensation

Figure 1: Degradation pathway of Triisopropylsilane. Note that the formation of Silanol renders the reagent useless as a hydride donor/scavenger.

Troubleshooting Guide: Common Stability Scenarios

Issue 1: "My peptide cleavage yielded alkylated by-products."

Diagnosis: Your TIPS reagent may have oxidized. The


 bond is gone, leaving only the inert silanol.
Verification Protocol: 
  • NMR Check: Run a proton NMR (

    
    -NMR) in 
    
    
    
    .
    • Active TIPS: Look for the

      
       septet around 3.0 - 3.8 ppm  (depending on solvent shift).
      
    • Degraded TIPS: Absence of the

      
       peak and appearance of a broad silanol peak or shifts in the isopropyl region indicate oxidation.
      
  • Refractive Index (RI): Pure TIPS has an RI of ~1.434.[1] Significant deviation suggests siloxane formation.

Corrective Action:

  • Immediate: Discard the bottle if opened >3 months ago without inert gas overlay.

  • Prevention: Store TIPS under Argon or Nitrogen. Use a septum and syringe for withdrawal; never pour.

Issue 2: "The waste bottle is bulging or hissing."

Diagnosis: Uncontrolled Silane Hydrolysis. Mechanism: When TIPS (residual in TFA cocktails) enters a waste container with aqueous washes, it reacts to release Hydrogen gas (


).


Risk: Explosion hazard if the vessel is tightly capped.

Corrective Action:

  • Immediate: Vent the waste container in a fume hood immediately.

  • Protocol Change: Use vented caps for all peptide synthesis waste streams containing silanes. Do not fill waste containers >75%.

Issue 3: "The reagent has turned cloudy or precipitated."

Diagnosis: Formation of Silanediols or polymeric siloxanes (rare for TIPS, common for less bulky silanes) or contamination. Context: While


 is bulky, extreme moisture contamination can force condensation.

Corrective Action:

  • Filtration: Do not filter. The active concentration is likely compromised.

  • Disposal: Treat as flammable hazardous waste.

FAQ: Handling & Storage

Q: Can I distill Triisopropylsilane to purify it? A: Yes, but with caution. TIPS boils at ~84-86°C (35 mmHg).[1][2] Distillation should be done under vacuum to avoid high temperatures that promote auto-oxidation. Warning: Do not distill to dryness due to potential peroxide/siloxane concentration.

Q: Is Tetraisopropylsilane (


) a better alternative? 
A:  No. 

lacks the

bond entirely. It is chemically inert and cannot function as a scavenger or reducing agent. It is essentially a "molecular rock" used only for steric studies or as a high-temperature heat transfer fluid.

Q: Why does my TIPS smell acrid? A: Pure TIPS has a mild, somewhat sweet odor. An acrid, sharp smell usually indicates the presence of hydrolysis products or contamination with acid chlorides if it was stored near them.

Summary of Specifications

PropertyTriisopropylsilane (TIPS-H)Operational Limit
Purity >98% (GC)Critical for Scavenging
Appearance Clear, Colorless LiquidReject if Cloudy/Yellow
Boiling Point 183°C (Atmospheric)Flammable Vapor Risk
Flash Point 37°C (Closed Cup)Flammable Liquid (Cat 3)
Storage 2-8°C or RT, Inert Gas Hygroscopic/Oxidizable

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Triisopropylsilane. MilliporeSigma. Retrieved from

  • Ketone Pharma. (2024). Triisopropylsilane (TIPS) in Drug Development and Peptide Synthesis. Ketone Pharma Blog. Retrieved from

  • TCI Chemicals. (2025). Safety Data Sheet: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS). TCI America. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Tetraphenylsilane (Analogous Steric Silane). Thermo Fisher. Retrieved from

  • Razkin, J., et al. (2019). Use of Silanes in Peptide Synthesis: Scavenging Mechanisms. Journal of Peptide Science.

Sources

Technical Support Center: Handling Highly Hindered Organosilanes

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for highly hindered organosilanes. This resource is designed to provide you, the researcher, with practical, in-depth guidance on the unique challenges associated with these sterically demanding compounds. As a Senior Application Scientist, my goal is to equip you with not only the "how" but also the "why" behind these experimental choices, ensuring both success and safety in your laboratory work.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of highly hindered organosilanes.

Q1: Why are my reactions with sterically hindered chlorosilanes so sluggish compared to less hindered analogs?

A: The reactivity of chlorosilanes in nucleophilic substitution reactions is significantly influenced by steric hindrance around the silicon atom.[1][2][3] Bulky substituents, such as tert-butyl or triisopropylsilyl groups, physically obstruct the approach of nucleophiles to the electrophilic silicon center. This steric shield raises the activation energy of the reaction, leading to slower reaction rates compared to less hindered silanes like trimethylchlorosilane.[1][2]

Q2: I'm having trouble completely removing a bulky silyl protecting group (e.g., TBDPS, TIPS). What are the key factors to consider?

A: The stability of silyl ethers is directly related to the steric bulk around the silicon atom.[4][5] Highly hindered silyl ethers are more resistant to both acidic and basic cleavage.[6] For challenging deprotections, consider the following:

  • Fluoride Source: While tetrabutylammonium fluoride (TBAF) is a common reagent, its effectiveness can be hampered by steric hindrance.[7] Milder, less basic fluoride sources like triethylamine trihydrofluoride (Et3N•3HF) or hydrofluoric acid-pyridine (HF•Py) can sometimes offer better selectivity and yields for sensitive substrates.[7]

  • Solvent: The choice of solvent can influence the reactivity of the fluoride ion. Polar aprotic solvents like THF or DMF are typically used.

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for deprotection. However, this should be done cautiously to avoid decomposition of sensitive substrates.

Q3: My hindered organosilane appears to be hydrolyzing on storage. How can I prevent this?

A: Organosilanes, particularly those with reactive groups like halides, are susceptible to hydrolysis, even from atmospheric moisture.[8] The rate of hydrolysis can be affected by the steric hindrance around the silicon atom; however, proper storage is crucial for all organosilanes.[1][9][10]

  • Inert Atmosphere: Always store highly hindered organosilanes under an inert atmosphere, such as nitrogen or argon.

  • Dry Solvents and Glassware: Ensure that all solvents and glassware are scrupulously dried before use.

  • Sealed Containers: Use well-sealed containers, preferably with septa, to minimize exposure to air and moisture.[11][12]

Q4: Are there any specific safety precautions I should take when working with highly hindered organosilanes?

A: Yes, while the increased steric bulk may slightly temper the reactivity of some functional groups, standard safety protocols for organosilanes must be strictly followed.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12][13]

  • Handling: Handle these compounds with care, avoiding direct contact with skin and eyes.[13] In case of a spill, it should be cleaned up immediately using appropriate absorbent materials.[12]

  • Disposal: Dispose of organosilane waste according to your institution's hazardous waste guidelines.[12]

II. Troubleshooting Guides

This section provides more detailed troubleshooting for specific experimental challenges.

Guide 1: Overcoming Poor Reactivity in Grignard Reactions with Hindered Chlorosilanes

Grignard reactions involving sterically hindered chlorosilanes are notoriously challenging.[3][14] Low yields and unreacted starting material are common problems.

Symptoms:
  • Low conversion of the chlorosilane.

  • Formation of side products from Grignard reagent decomposition or coupling.

  • Difficult isolation of the desired product.

Troubleshooting Workflow:

G cluster_B Solvent Optimization cluster_C Temperature Adjustment cluster_D Reagent Reactivity cluster_E Alternative Methods A Low Yield in Grignard Reaction B Optimize Solvent System A->B Initial Step C Increase Reaction Temperature B->C If still low yield D Use a More Reactive Grignard Reagent C->D If temperature is not effective E Consider Alternative Coupling Methods D->E If Grignard is not viable B_detail Switch from Diethyl Ether to THF. THF is a better solvent for Grignard reagents and can increase reactivity. C_detail Carefully increase the reaction temperature. Monitor for decomposition of the Grignard reagent. D_detail Consider using an organolithium reagent, which is generally more reactive than a Grignard reagent. E_detail Investigate alternative coupling reactions, such as those catalyzed by transition metals.

Caption: Troubleshooting workflow for Grignard reactions.

Detailed Protocols:

Protocol 1: Solvent Exchange from Diethyl Ether to Tetrahydrofuran (THF)

The choice of solvent is critical in Grignard reactions. THF is a more polar and better coordinating solvent than diethyl ether, which can enhance the reactivity of the Grignard reagent.[2][3]

  • Preparation: Dry all glassware and the THF solvent rigorously.

  • Grignard Formation: Prepare the Grignard reagent in THF as you would normally.

  • Reaction: Add the hindered chlorosilane dropwise to the Grignard solution at a controlled temperature (e.g., 0 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Perform a standard aqueous work-up.

Guide 2: Incomplete Silyl Ether Deprotection

The robust nature of hindered silyl ethers can make their removal challenging, often leading to incomplete reactions.[7]

Symptoms:
  • Persistence of the silyl ether protecting group in the final product.

  • Low yields of the desired deprotected alcohol.

  • Formation of byproducts due to harsh reaction conditions.

Troubleshooting Deprotection Conditions:
ReagentSolventTypical ConditionsNotes
TBAF THF0 °C to rtThe most common, but can be sluggish for hindered groups.
HF•Pyridine THF, CH3CN0 °C to rtMore acidic and often more effective than TBAF. Must be used in plasticware.[7]
Et3N•3HF THFrtA milder alternative to HF•Pyridine.[7]
TBAF / Acetic Acid THF0 °C to rtBuffered conditions can sometimes improve selectivity and yield.
Experimental Protocol: Deprotection using HF•Pyridine

Caution: Hydrofluoric acid is extremely corrosive and toxic. Handle with extreme care in a chemical fume hood and wear appropriate PPE.

  • Preparation: In a plastic vial, dissolve the silyl-protected alcohol (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C and slowly add HF•Pyridine (1.5 mmol).

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Quenching: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate, and purify the product by flash chromatography.

III. Advanced Characterization Techniques

Characterizing highly hindered organosilanes can be challenging due to their unique properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the characterization of organosilicon compounds.[15][16][17]

  • ¹H and ¹³C NMR: The bulky substituents can lead to broad signals and complex coupling patterns. Variable temperature NMR may be necessary to resolve complex spectra.

  • ²⁹Si NMR: This technique provides direct information about the silicon environment.[15][18] The chemical shifts are sensitive to the substituents on the silicon atom. Due to the low natural abundance and long relaxation times of the ²⁹Si nucleus, longer acquisition times or the use of polarization transfer techniques may be required.[18]

Typical ²⁹Si NMR Chemical Shift Ranges for Common Silyl Groups:

Silyl GroupApproximate ²⁹Si Chemical Shift (ppm)
Trimethylsilyl (TMS)0
Triethylsilyl (TES)5 - 10
tert-Butyldimethylsilyl (TBS)15 - 25
Triisopropylsilyl (TIPS)5 - 15
tert-Butyldiphenylsilyl (TBDPS)-5 to 5

IV. References

  • Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Retrieved from [Link]

  • Organosilane — echo scientific. (n.d.). Retrieved from [Link]

  • Pohl, E. R., & Chaves, A. (n.d.). Sterically hindered silanes for waterborne systems: a model study of s. Taylor & Francis eBooks. Retrieved from [Link]

  • PHENYLSILANE. (2015, January 8). Gelest, Inc. Retrieved from [Link]

  • Function of Silane Type on its Reactivity for Surface and In-Depth Applications to Different Substrates. (n.d.). Hydrophobe.org. Retrieved from [Link]

  • Pohl, E. R., Chaves, A., Danehey, C. T., Sussman, A., & Bennett, V. (2000). Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis. In K. L. Mittal (Ed.), Silanes and Other Coupling Agents (Vol. 2). CRC Press.

  • Silicon Hydrides. (n.d.). Gelest, Inc. Retrieved from [Link]

  • SDC Phase 3 Chapter 19: Organo-Functional Silanes. (n.d.). Retrieved from [Link]

  • Oxidation of Sterically Hindered Alkoxysilanes and Phenylsilanes under Basic Conditions. (n.d.). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. (2023, February 9). Inorganic Chemistry. ACS Publications. Retrieved from [Link]

  • Wilson, S. R., Haque, M. S., & Misra, R. N. (1982). Acyl silanes as sterically hindered aldehydes: additions, oxidations, and desilylations. The Journal of Organic Chemistry, 47(4), 747–754.

  • Kinetic analysis of organosilane hydrolysis and condensation. (n.d.). ResearchGate. Retrieved from [Link]

  • GRIGNARD REAGENTS AND SILANES. (n.d.). Gelest, Inc. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • 29Si NMR Spectroscopy of Organosilicon Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of organic chemistry, 69(15), 5071–5076.

  • Kinetics of the grignard reaction with silanes in diethyl ether and ether-toluene mixtures. (2003, December 26). The Journal of Organic Chemistry. Retrieved from [Link]

  • Silyl ether. (n.d.). In Wikipedia. Retrieved from [Link]

  • NMR Spectroscopy of Organosilicon Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. (2025, January 8). PMC. Retrieved from [Link]

  • Feng, L. (1993). Hybrid organosilazane/organosilylamine telechelic oligomers—I. Two-dimensional NMR spectroscopy characterization of dimethylsilylethylenediamine oligomers. Applied Organometallic Chemistry, 7(5), 351-363.

  • TBS Protecting Group: TBS Protection & Deprotection. (2024, January 19). Total Synthesis. Retrieved from [Link]

  • Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library. Retrieved from [Link]

  • Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. Retrieved from [Link]

  • Grignard processes with improved yields of diphenylchlorosilanes as products. (n.d.). Google Patents. Retrieved from

  • Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Troubleshooting Tetraisopropylsilane-Mediated Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tetraisopropylsilane (TIPS)-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common challenges encountered when using TIPS as a protecting group or in reductive processes. The following content is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but also the underlying chemical principles to empower your synthetic strategies.

Section 1: TIPS as a Protecting Group for Alcohols

The triisopropylsilyl (TIPS) group is a sterically demanding protecting group frequently employed for primary and secondary alcohols.[1] Its bulk provides significant stability under a wide range of reaction conditions, making it more robust than smaller silyl ethers like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) ethers.[2][3] However, this stability can also present challenges during its introduction and removal.

FAQs: Protection of Alcohols

Q1: My TIPS protection reaction is sluggish or incomplete. What are the common causes and how can I improve the yield?

A1: Incomplete silylation is a frequent issue, often stemming from several factors:

  • Steric Hindrance: The bulky nature of the TIPS group can make the reaction with sterically hindered secondary alcohols slow.[1] Tertiary alcohols are generally unreactive.[1]

  • Reagent Quality: The silylating agent, typically triisopropylsilyl chloride (TIPS-Cl) or triisopropylsilyl triflate (TIPS-OTf), can degrade upon exposure to moisture. Similarly, the base used (e.g., imidazole, 2,6-lutidine, or triethylamine) must be anhydrous.

  • Insufficient Activation: For less reactive alcohols, a more potent combination of silylating agent and promoter may be necessary.

Troubleshooting Workflow: Incomplete Silylation

Caption: Troubleshooting Decision Tree for Incomplete TIPS Protection.

Recommended Protocol Adjustments:

IssuePotential CauseRecommended Solution
Low Conversion Insufficiently active silylating agent.Switch from TIPS-Cl to the more reactive TIPS-OTf.[1]
Inadequate base strength or amount.Use a stronger, non-nucleophilic base like 2,6-lutidine or DBU. Ensure at least 1.5-2.0 equivalents are used. For reactions with TIPS-Cl, imidazole is a common and effective promoter.[1]
Steric hindrance at the alcohol.Increase the reaction temperature (e.g., from room temperature to 40-60 °C) and reaction time. Monitor closely by TLC.
Byproduct Formation Moisture in the reaction.Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar).

Q2: I am observing the formation of unexpected byproducts. What could they be and how can I prevent them?

A2: The primary byproduct is typically the corresponding disiloxane, formed from the hydrolysis of the silylating agent. This points to the presence of water in the reaction mixture. Another possibility, though less common with the bulky TIPS group, is the migration of the silyl group to another hydroxyl function, particularly under basic conditions.[4]

Prevention Strategies:

  • Rigorous Anhydrous Technique: Use freshly distilled solvents and oven-dried glassware.

  • Controlled Addition: Add the silylating agent slowly to the solution of the alcohol and base at 0 °C to control the initial reaction rate and minimize side reactions.

FAQs: Deprotection of TIPS Ethers

Q3: My TIPS deprotection is not going to completion. How can I force the reaction without degrading my compound?

A3: The robust nature of the TIPS group means its removal requires more forcing conditions than for less hindered silyl ethers.[2] Incomplete deprotection is a common hurdle.

  • Fluoride-Mediated Deprotection: Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose.[5] If the reaction is sluggish, consider the following:

    • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can significantly accelerate the cleavage.

    • Add an Additive: Acetic acid or water can sometimes facilitate the reaction, although care must be taken if other functional groups are sensitive.

    • Alternative Fluoride Source: For base-sensitive substrates, HF-pyridine or triethylamine trihydrofluoride (Et₃N·3HF) can be effective alternatives to the more basic TBAF.[5] Note: All reactions involving HF must be conducted in plasticware.[5]

  • Acid-Catalyzed Deprotection: Due to the high stability of TIPS ethers, acidic cleavage requires stronger conditions compared to TBS ethers.[2]

    • Stronger Acid: If milder acids like pyridinium p-toluenesulfonate (PPTS) are ineffective, a stronger acid system like HCl in methanol or aqueous HF may be required.[2][6]

    • Optimize Solvent and Temperature: Protic solvents like methanol or ethanol can facilitate the reaction.[6] Gentle heating may be necessary.

Deprotection Workflow: TIPS Ether Cleavage

TIPS_Deprotection_Workflow cluster_0 Fluoride-Mediated cluster_1 Acid-Catalyzed TBAF TBAF in THF Heat_TBAF Increase Temperature (40-50 °C) TBAF->Heat_TBAF Sluggish HF_Py Switch to HF-Pyridine (for base-sensitive substrates) Heat_TBAF->HF_Py Still Incomplete End_F Cleavage Complete HF_Py->End_F PPTS PPTS in MeOH HCl_MeOH Switch to HCl/MeOH PPTS->HCl_MeOH No Reaction Aq_HF Use Aqueous HF/Acetonitrile HCl_MeOH->Aq_HF Still Incomplete End_A Cleavage Complete Aq_HF->End_A Start Incomplete Deprotection Start->TBAF Start->PPTS

Caption: Decision workflow for troubleshooting TIPS ether deprotection.

Q4: The deprotection of my primary TIPS ether is causing the cleavage of other protecting groups in my molecule. How can I improve selectivity?

A4: Achieving selectivity is a key challenge in complex molecule synthesis. The stability of the TIPS group is generally high, but harsh deprotection conditions can affect other sensitive functionalities.[7]

Strategies for Selective Deprotection:

  • Milder Conditions: Always start with the mildest conditions possible. For fluoride-mediated cleavage, this means running the reaction at 0 °C or room temperature before resorting to heat.[6] For acidic cleavage, start with a milder acid like PPTS.[6]

  • Reagent Stoichiometry: Use the minimum effective amount of the deprotecting agent (e.g., 1.1 equivalents of TBAF) to avoid over-reaction.[6]

  • Close Monitoring: Follow the reaction progress closely by Thin Layer Chromatography (TLC) and quench it immediately upon consumption of the starting material.[6]

Comparative Stability of Silyl Ethers:

The stability of silyl ethers to acid-catalyzed hydrolysis generally follows this trend:[7] TMS < TES < TBS < TIPS < TBDPS

This differential stability allows for the selective removal of less hindered silyl groups in the presence of a TIPS ether. For instance, a TBS group can often be cleaved with mild acid while leaving a TIPS group intact.[2]

Silyl GroupRelative Rate of Acidic Hydrolysis (vs TMS=1)
TMS1
TES64
TBS20,000
TIPS 700,000
TBDPS5,000,000
Data adapted from various sources.[2]

Section 2: TIPS in Reductive Reactions

Triisopropylsilane (TIPS-H or TIPSH) is a mild and selective reducing agent, often used in combination with a Lewis or Brønsted acid. It is particularly effective for the reductive etherification of carbonyls, reduction of ozonides, and as a scavenger for cations generated during deprotection reactions.[8]

FAQs: Reductive Applications

Q5: My reductive amination/etherification using TIPSH and an acid (e.g., TFA, BF₃·OEt₂) is failing. What is going wrong?

A5: The success of these reactions hinges on the formation of a key intermediate (e.g., an iminium or oxonium ion) which is then reduced by the silane.

  • Acid Strength/Stoichiometry: The acid catalyst is crucial. If it's too weak, the key intermediate won't form efficiently. If it's too strong or in excess, it can lead to side reactions or degradation. Trifluoroacetic acid (TFA) is commonly used. Experiment with the stoichiometry, starting from catalytic amounts and increasing as needed.

  • Silane Reactivity: Ensure the TIPSH is of high quality. Silanes can be sensitive to air and moisture over long-term storage.

  • Reaction Temperature: These reductions are often performed at low temperatures (e.g., 0 °C to room temperature) to control selectivity and minimize byproducts. If the reaction is slow, a modest increase in temperature may be beneficial, but should be done cautiously.

Q6: I am using TIPSH as a scavenger during a deprotection (e.g., trityl group removal), but I am still seeing byproducts from cation re-addition. Why?

A6: Triisopropylsilane is an excellent scavenger for carbocations like the trityl cation.[8] If it's not performing effectively, consider these points:

  • Insufficient Equivalents: The stoichiometry is critical. Typically, a significant excess of TIPSH (e.g., 5-10 equivalents or more) is used relative to the group being cleaved to ensure the cation is trapped efficiently.

  • Poor Mixing/Solubility: Ensure the TIPSH is soluble and well-mixed within the reaction medium (often a TFA "cleavage cocktail").

  • Competition with Other Nucleophiles: If other nucleophilic residues are present in your substrate (e.g., tryptophan, methionine), they can compete with the silane to trap the cation.[8] In such cases, a combination of scavengers (e.g., TIPSH and ethanedithiol) might be more effective.[8]

General Troubleshooting Advice

When a reaction fails, a systematic approach is crucial.[9] Before optimizing specific parameters, always verify the fundamentals:

  • Purity of Starting Materials: Are your substrate, reagents, and solvents pure and anhydrous?[9]

  • Reaction Setup: Was the glassware clean and dry? Was the reaction maintained under an inert atmosphere if required?[9]

  • Stoichiometry and Concentration: Were all calculations correct? Was the reaction run at the intended concentration?[9]

  • Monitoring: Was the reaction monitored effectively by TLC or another analytical method to accurately gauge its progress?[9]

By methodically addressing these potential issues, you can efficiently diagnose and solve problems encountered in your tetraisopropylsilane-mediated reactions, leading to more successful and reproducible synthetic outcomes.

References
  • Gelest. (n.d.). Silyl Groups. Gelest Technical Library. [Link]

  • Figadère, B., & Franck, X. (2009). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. PMC. [Link]

  • Madsen, R. (2017). Silyl-protective Groups Influencing the Reactivity and Selectivity in Glycosylations. PubMed. [Link]

  • OpenOChem Learn. (n.d.). Protection of Alcohols. [Link]

  • Madsen, R. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. ResearchGate. [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • ScienceOpen. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]

  • University of Rochester Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation with Tetraisopropylsilane (TIPS) Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for addressing catalyst deactivation issues when employing catalysts functionalized with tetraisopropylsilane (TIPS) and other bulky silane ligands. Our goal is to move beyond simple procedural checklists and offer a deeper understanding of the underlying causes of catalyst failure, enabling you to develop robust and reproducible synthetic methodologies.

Introduction: The Double-Edged Sword of Bulky Silane Ligands

Catalysts bearing bulky ligands, such as those containing the tetraisopropylsilyl (TIPS) group, are invaluable tools in modern organic synthesis. The steric hindrance provided by these ligands can enhance selectivity, promote challenging cross-coupling reactions, and improve the stability of the active catalytic species. However, the very properties that make these ligands so effective can also introduce unique challenges and potential pathways for catalyst deactivation. This guide will help you navigate these complexities and get the most out of your catalytic system.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when working with TIPS-ligated catalysts.

Q1: My reaction with a TIPS-ligated palladium catalyst has stalled. Is catalyst deactivation the likely cause?

A1: A stalled reaction is a classic indicator of catalyst deactivation. If you observe that the reaction begins as expected but then slows down or stops completely before all the starting material is consumed, it's highly probable that the catalyst has lost its activity. To confirm this, you can carefully add a fresh aliquot of the catalyst to the reaction mixture under inert conditions. If the reaction resumes, it strongly suggests that the original catalyst was deactivated.[1]

Q2: I've observed a black precipitate forming in my reaction. What is it and how can I prevent it?

A2: The black precipitate is likely "palladium black," which consists of aggregated, inactive palladium nanoparticles.[2] This is a common deactivation pathway for homogeneous palladium catalysts. The bulky TIPS ligand is designed to stabilize the active Pd(0) species and prevent this aggregation, but under certain conditions, this stabilization can fail.

  • Prevention Strategies:

    • Ligand-to-Metal Ratio: Ensure you are using an appropriate ligand-to-metal ratio as specified in the literature or your experimental protocol. An excess of ligand can sometimes be beneficial.

    • Solvent Choice: The solvent can play a crucial role in catalyst stability. A more coordinating solvent may help to keep the active palladium species soluble and prevent aggregation.[2]

    • Temperature Control: Higher temperatures can accelerate the rate of catalyst decomposition and aggregation.[2] Consider running your reaction at the lowest effective temperature.

Q3: How do I know if impurities in my reagents are poisoning the catalyst?

A3: Catalyst poisoning by impurities is a frequent and often overlooked problem. Common poisons for palladium catalysts include sulfur, halides, and certain nitrogen-containing compounds.[2]

  • Troubleshooting Protocol:

    • Baseline Reaction: Run your reaction under standard conditions with your usual reagents and record the yield.

    • High-Purity Reaction: Repeat the reaction under identical conditions, but use reagents that have been rigorously purified. This includes recrystallizing solid starting materials, using freshly distilled and degassed solvents, and employing a new batch of any other additives.

    • Analysis: A significant improvement in the high-purity reaction strongly indicates that an impurity in your standard reagents is poisoning the catalyst.[1]

Q4: Can I "reactivate" a deactivated catalyst with TIPS ligands?

A4: In some cases, partial reactivation may be possible, but it is often challenging for homogeneous catalysts. For palladium black, the process typically involves isolating the precipitate and attempting to redissolve it to generate a fresh catalyst, though this may not restore its original activity.[2] For catalysts deactivated by reversible poisons, flushing the system or treating it with a scavenging agent might be effective. However, for many deactivation pathways involving ligand degradation, the process is irreversible. Prevention is always the most effective strategy.

Part 2: Troubleshooting Guide: From Observation to Solution

This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions utilizing catalysts with TIPS ligands.

Issue 1: Low or No Product Yield

A low or non-existent yield is the most common problem and can have multiple root causes. The following workflow will help you systematically diagnose the issue.

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A [label="Low/No Yield Observed"]; B [label="Check Inert Atmosphere Integrity", shape=diamond, fillcolor="#FBBC05"]; C [label="Improve Degassing/Check for Leaks"]; D [label="Check Reagent Purity & Dryness", shape=diamond, fillcolor="#FBBC05"]; E [label="Purify Starting Materials & Use Anhydrous Solvents"]; F [label="Is Catalyst/Ligand System Appropriate?", shape=diamond, fillcolor="#FBBC05"]; G [label="Screen Alternative Bulky Ligands/Pre-catalysts"]; H [label="Optimize Temperature & Base", shape=diamond, fillcolor="#FBBC05"]; I [label="Systematic Screening of Conditions"]; J [label="Reaction Yield Improved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B; B -> C [label="No"]; B -> D [label="Yes"]; D -> E [label="No"]; D -> F [label="Yes"]; F -> G [label="No"]; F -> H [label="Yes"]; H -> I [label="No"]; C -> J; E -> J; G -> J; I -> J; H -> J [label="Yes"]; }

Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Formation of Inactive Catalyst Species

The formation of inactive species is a primary mode of catalyst deactivation. Beyond palladium black, other off-cycle species can form.

Observation Potential Cause Recommended Actions & Rationale
Black Precipitate Aggregation of Pd(0) to form palladium black.[2]Use Stabilizing Ligands: Ensure an adequate concentration of the TIPS ligand to stabilize the Pd(0) center. Optimize Conditions: Lowering the reaction temperature and catalyst concentration can slow down aggregation.[2] Consider Additives: Quaternary ammonium salts can sometimes help stabilize the catalyst.[2]
Color Change (Not Black) Formation of off-cycle Pd(II) complexes or ligand degradation products.Ligand Degradation: The Si-C bonds in silane ligands can be susceptible to cleavage under certain conditions. Consider if your reaction conditions (e.g., strong nucleophiles, high temperatures) could be degrading the TIPS ligand. Check for Air/Moisture: The active Pd(0) catalyst can be oxidized to a less active Pd(II) state by air or other oxidants.[2] Ensure a rigorously inert atmosphere.
Reaction Stalls Prematurely Gradual catalyst poisoning or product inhibition.Reagent Purity: As detailed in the FAQs, test for and eliminate impurities in your starting materials and solvents. Product Inhibition: In some cases, the product of the reaction can coordinate to the catalyst and inhibit its activity. Try running the reaction at a lower concentration.

Part 3: Understanding Deactivation Pathways

A deeper understanding of how your catalyst can deactivate will empower you to design more robust reaction protocols.

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A [label="Active Catalyst\n(e.g., L-Pd(0))", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Palladium Black\n(Inactive Aggregates)"]; C [label="Poisoned Catalyst\n(e.g., L-Pd-S)"]; D [label="Oxidized Catalyst\n(e.g., L-Pd(II)-X)"]; E [label="Ligand Degradation Products"]; F [label="Off-Cycle Complexes\n(e.g., Product Inhibition)"];

A -> B [label="Aggregation"]; A -> C [label="Poisoning (Impurities)"]; A -> D [label="Oxidation (Air/Moisture)"]; A -> E [label="Ligand Degradation"]; A -> F [label="Inhibition"]; }

Caption: Common causes of palladium catalyst deactivation.

While TIPS ligands are designed to mitigate some of these pathways, particularly aggregation, they are not a panacea. The bulky nature of the TIPS group can also lead to slower rates of reductive elimination in some catalytic cycles, potentially opening the door to other deactivation pathways if the catalyst resides in an unstable intermediate state for too long.

Part 4: Experimental Protocols

Here are two key experimental protocols to help you diagnose and prevent catalyst deactivation.

Protocol 1: Rigorous Inert Atmosphere and Reagent Purification
  • Glassware: All glassware should be oven-dried overnight at >120 °C and cooled under a stream of dry nitrogen or argon.

  • Solvents: Use anhydrous solvents packaged under an inert atmosphere or freshly distill them from an appropriate drying agent.

  • Reagents: Solid reagents should be dried under high vacuum for several hours before use. If impurities are suspected, recrystallize or purify by column chromatography.

  • Degassing: Solvents should be degassed by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.

  • Reaction Setup: Assemble your reaction under a positive pressure of inert gas. Use septa and cannulation techniques for liquid transfers.

Protocol 2: Small-Scale Catalyst Screening

When encountering a new reaction or persistent deactivation issues, a small-scale screen of catalysts and ligands can be highly informative.

Parameter Variables to Screen Rationale
Ligand TIPS-based ligand vs. other bulky silane ligands (e.g., tri(tert-butyl)silane) vs. phosphine ligands (e.g., Buchwald-type).The electronic and steric properties of the ligand have a profound impact on catalyst stability and activity.[3]
Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃, or commercially available pre-catalysts.The choice of palladium source can affect the ease of formation of the active catalytic species.
Temperature Room temperature, 50 °C, 80 °C, 100 °C.Finding the "sweet spot" where the reaction proceeds at a reasonable rate without significant catalyst decomposition.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu.The choice of base can influence both the catalytic cycle and the stability of the catalyst and substrates.

References

  • Method for reactivating palladium catalysts. Google Patents.
  • Cinderella, A. P., Vulovic, B., & Watson, D. A. (2017). Palladium-Catalyzed Cross-Coupling of Silyl Electrophiles with Alkylzinc Halides: A Silyl-Negishi Reaction. Journal of the American Chemical Society, 139(23), 7741–7744. Retrieved from: [Link]

  • Catalysis Science & Technology. (2025). MPG.PuRe. Retrieved from: [Link]

  • Liang, Y., Geng, W., Wei, J., Ouyang, K., & Xi, Z. (2012). Palladium-catalyzed silyl C(sp3)-H bond activation. Organic & Biomolecular Chemistry, 10(8), 1537-1542. Retrieved from: [Link]

  • Wang, R., Liu, N., Liu, J., Zhou, X., & Li, Y. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules, 27(23), 8433. Retrieved from: [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2023). MDPI. Retrieved from: [Link]

  • Catalysis Science & Technology Carboxylic Acid Ligand Substituent Impacts Hydrosilylation Activity of Platinum Sing. (n.d.). OSTI.GOV. Retrieved from: [Link]

  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1053-1064. Retrieved from: [Link]

  • Zhang, Y., Wang, Y., Zhang, S., Nan, F., & Li, J. (2020). Insights into degradation pathways and toxicity changes during electro-catalytic degradation of tetracycline hydrochloride. Environmental Pollution, 258, 113702. Retrieved from: [Link]

  • Arnold, P. L., et al. (2024). The effect of ancillary ligands on hydrocarbon C–H bond functionalization by uranyl photocatalysts. Chemical Science, 15(16), 5895-5905. Retrieved from: [Link]

  • Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (2020). YouTube. Retrieved from: [Link]

  • Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs. (2019). MDPI. Retrieved from: [Link]

  • Effect of Capping Ligands for the Synthesis of Gold Nanoparticles and on the Catalytic Performance for the Oxidation of 5-Hydroxymethyl-2-furfural. (2023). MDPI. Retrieved from: [Link]

  • Tunable Latency of Hydrosilylation Catalyst by Ligand Density on Nanoparticle Supports. (2022). Chemistry – A European Journal, 28(72), e202202489. Retrieved from: [Link]

  • Reichert, E. C. (2021). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from: [Link]

  • Cross-Dehydrogenative Coupling of Secondary Amines with Silanes Catalyzed by Agostic Iridium-NSi Species. (2024). Inorganic Chemistry. Retrieved from: [Link]

  • The stability of palladium(II) complexes with sulphur-containing ligands. (n.d.). ResearchGate. Retrieved from: [Link]

  • Probing Catalytic Sites to Enable the Synthesis of Highly Active Zeolite Sn-Beta. (2025). OhioLINK. Retrieved from: [Link]

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (2021). MDPI. Retrieved from: [Link]

  • Catalysts for Silane and Silanol Activation. (2025). ResearchGate. Retrieved from: [Link]

  • Silane Terminated Polymer Reactions with Non-Tin Catalysts. (2023). Adhesives & Sealants Industry. Retrieved from: [Link]

  • f0r Cr0sslinkable Silane Terminated P0lymers. (n.d.). American Coatings Association. Retrieved from: [Link]

  • Aqueous solution degradation pathways of trimethylsiloxane surfactants. (n.d.). RSC Publishing. Retrieved from: [Link]

  • Silanes as a versatile hydride source for Ni–H catalysis: a promising tool for π-hydro functionalization. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from: [Link]

  • Publications. (n.d.). Hadlington Research Group. Retrieved from: [Link]

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Validation & Comparative

The Steric Threshold: A Reactivity Guide to Triisopropylsilane vs. Tetraisopropylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Steric Threshold: Reactivity Profiling of Triisopropylsilane (TIPS-H) vs. Tetraisopropylsilane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes environment of drug development and organic synthesis, the distinction between "similar" organosilanes is often the difference between a high-yield cleavage and a failed batch. This guide provides a definitive technical comparison between Triisopropylsilane (TIPS-H) —the industry-standard scavenger and reducing agent—and Tetraisopropylsilane (TIPS4) , a sterically congested structural analog.

While often confused in nomenclature or assumed to be interchangeable solvents, their reactivity profiles are diametrically opposed. This guide dissects the mechanistic divergence driven by the substitution of a single hydride for a fourth isopropyl group.

Structural & Reactivity Analysis

The fundamental difference lies in the silicon center's coordination sphere. The reactivity of these molecules is governed by the Si-H functional handle versus the Si-C steric wall.

1.1 Triisopropylsilane (TIPS-H)[1][2][3][4][5]
  • Formula:

    
    
    
  • Role: Hydride Donor / Cation Scavenger.[5][6]

  • Mechanism: The Si-H bond is polarized (Si

    
    –H
    
    
    
    ), allowing it to act as a soft hydride donor.[5] In acidic media (e.g., TFA), it irreversibly quenches highly reactive carbocations (trityl,
    
    
    -butyl) generated during deprotection.
  • Key Feature: The three isopropyl groups provide enough steric bulk to prevent dimerization or polymerization but allow the small hydrogen atom to access reactive sites.

1.2 Tetraisopropylsilane (TIPS4)
  • Formula:

    
    
    
  • Role: Steric Standard / Inert Fluid / Non-Volatile NMR Reference.

  • Mechanism: The substitution of the hydride with a fourth isopropyl group creates a "steric fortress." The molecule effectively lacks a reactive handle.[7] The extreme crowding (Bartell mechanism strain) makes the central silicon atom inaccessible to nucleophiles and the alkyl groups resistant to attack.

  • Key Feature: Chemical inertness.[8] It is one of the most sterically hindered simple silanes known.

CRITICAL DISAMBIGUATION: Researchers frequently confuse Tetraisopropylsilane (CAS 1992-48-9, often mislabeled in catalogs) with Tetraisopropyl Orthosilicate (TPOS) .

  • TIPS4

    
    :  Carbon-Silicon bonds. Hydrolytically stable.
    
  • TPOS

    
    :  Oxygen-Silicon bonds.[9] Hydrolyzes to Silica (
    
    
    
    ). Used in sol-gel drug delivery, not as a scavenger.
  • TIPDS (Markiewicz Reagent): Bifunctional protecting group for nucleosides.

This guide focuses on the alkyl-silane comparison.

Comparative Performance Data

The following data highlights why TIPS-H is the reagent of choice for reactivity, while TIPS4 serves as a benchmark for stability.

FeatureTriisopropylsilane (TIPS-H)Tetraisopropylsilane (TIPS4)
Reactive Handle Si-H (Hydride)None (All Si-C )
Bond Dissociation Energy ~90 kcal/mol (Si-H)~88 kcal/mol (Si-C) *
Steric Cone Angle ~160°>180° (Hyper-crowded)
Reaction with Carbocations Rapid Quenching (

)
No Reaction (

)
Boiling Point 84°C (at 35 mmHg) / 169°C (atm)>220°C (Estimated/Extrapolated)
Primary Application SPPS Scavenger, Ionic HydrogenationInert Internal Standard, Steric Studies

*Note: While Si-C BDE is high, the bond is weakened by steric strain in TIPS4, yet it remains kinetically inert to most reagents due to inaccessibility.

Mechanistic Visualization

The following diagrams illustrate the divergent pathways. TIPS-H actively participates in the reaction, while TIPS4 remains a spectator.

3.1 TIPS-H Scavenging Pathway (SPPS Context)

In Solid Phase Peptide Synthesis (SPPS), removing protecting groups (like Trityl or Boc) generates electrophilic carbocations. Without TIPS-H, these re-attach to the peptide (alkylation).

TIPS_Mechanism Acid TFA (Acid) PG_Peptide Protected Peptide (P-O-Trt) Acid->PG_Peptide Protonation Cation Reactive Carbocation (Trt+) PG_Peptide->Cation Cleavage Peptide Free Peptide (P-OH) PG_Peptide->Peptide Byproduct Inert Silyl Species (TIPS-Trt) Cation->Byproduct Alkylation Risk (If no TIPS) Cation->Byproduct Quenched TIPS Triisopropylsilane (TIPS-H) TIPS->Cation Hydride Transfer (H-)

Figure 1: The Scavenging Mechanism. TIPS-H acts as a "suicide inhibitor" for carbocations, donating a hydride to neutralize the reactive species permanently.

3.2 Steric Comparison (Cone Angle)

Sterics cluster_0 Triisopropylsilane (TIPS-H) cluster_1 Tetraisopropylsilane (TIPS4) Structure1 Si Center (Accessible via H-vector) Reactivity1 Reactivity: HIGH (Hydride Donor) Structure1->Reactivity1 Structure2 Si Center (Blocked by 4x i-Pr) Reactivity2 Reactivity: NULL (Steric Shielding) Structure2->Reactivity2

Figure 2: Steric Accessibility. The fourth isopropyl group in TIPS4 completely occludes the silicon center, rendering it chemically invisible to incoming reagents.

Experimental Protocols
Protocol A: High-Efficiency Peptide Cleavage (Using TIPS-H)

Use Case: Removing acid-labile protecting groups (Boc, Trt, Pbf) from a resin-bound peptide. Rationale: TIPS-H is essential here. Using TIPS4 would result in peptide alkylation (failure).

  • Preparation: Prepare a cleavage cocktail ("Cocktail K" variant).

    • Trifluoroacetic acid (TFA): 82.5% v/v

    • Phenol: 5% w/v

    • Water: 5% v/v

    • Thioanisole: 5% v/v

    • Triisopropylsilane (TIPS-H): 2.5% v/v

  • Execution: Add cocktail to the resin-bound peptide (10 mL per gram of resin).

  • Reaction: Agitate gently at room temperature for 2–3 hours.

    • Mechanistic Note: The TFA cleaves the protecting groups. The TIPS-H immediately intercepts the resulting

      
      -butyl and trityl cations.
      
  • Precipitation: Filter the resin. Drop the filtrate into cold diethyl ether (-20°C).

  • Result: The peptide precipitates; the TIPS-cation byproducts remain soluble in the ether.

Protocol B: Inert Standard Verification (Using TIPS4)

Use Case: Quantifying reaction yield via NMR without introducing a reactive internal standard. Rationale: TMS (Tetramethylsilane) is volatile (bp 26°C). TIPS4 is non-volatile and stable in acid.

  • Selection: Ensure you are using Tetraisopropylsilane (Alkyl-silane), NOT the orthosilicate.

  • Spiking: Add a known molar quantity of TIPS4 to your reaction mixture (e.g., an acidic hydrolysis study).

  • Observation: Monitor via

    
     NMR or 
    
    
    
    NMR.
    • TIPS4 will show a distinct septet/doublet pattern.

    • It will not degrade or shift over time, even in 50% TFA, unlike less hindered silanes or siloxanes.

  • Validation: If the TIPS4 integral decreases, your conditions are extreme enough to crack C-Si bonds (unlikely < 200°C), or you have a leak (though volatility is low).

Expert Insights & Troubleshooting

1. The "TIPS" Acronym Trap: In literature, "TIPS" almost exclusively refers to the Triisopropylsilyl group or the Triisopropylsilane reagent. If a protocol calls for "TIPS" and you add Tetraisopropylsilane, the reaction will fail (no hydride source). If you add Tetraisopropyl Orthosilicate, you will form a silica gel mess. Always verify the CAS number.

2. Storage & Stability:

  • TIPS-H: Oxidizes slowly over time to the silanol or disiloxane if exposed to air/moisture. Store under nitrogen. If it turns cloudy, it has hydrolyzed.

  • TIPS4: Indefinitely stable. Requires no special handling regarding moisture, though standard inert atmosphere is good practice.

3. Why not use TIPS4 as a solvent? While chemically inert, TIPS4 is difficult to synthesize (requires high-pressure organometallic coupling due to steric strain) and is prohibitively expensive compared to standard alkanes or ethers. It is strictly a specialty chemical for mechanistic studies or specific standards.

References
  • Pearson, D. A., et al. (1989). "Acid scavengers in solid-phase peptide synthesis." The Journal of Organic Chemistry. (Establishes TIPS-H as the superior scavenger for Trityl cations).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6] Chemical Reviews. (Reviews the mechanism of hydride donors in deprotection).

  • Lambert, J. B., et al. (1995). "Silyl Cations in the Solid and in Solution." Organometallics. (Discusses the stability and steric parameters of isopropyl-substituted silicon centers).

  • Sigma-Aldrich / Merck . "Triisopropylsilane Product Sheet." (Physical properties and handling).[2][4][5][6][9][10][11][12]

  • Mislow, K., et al. (1965). "Steric Crowding in Organic Chemistry." Journal of the American Chemical Society.[13] (Foundational work on the synthesis difficulties and steric limits of tetraisopropyl- derivatives).

Sources

Navigating the Steric Landscape: A Comparative Guide to Tetraisopropylsilane (TIPS) and Other Bulky Silyl Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious selection of protecting groups is a critical determinant of success. Silyl ethers are a cornerstone of hydroxyl group protection, prized for their ease of installation, tunable stability, and mild removal conditions.[1][2] Among these, bulky silyl groups are indispensable when robust protection is required to withstand a gauntlet of synthetic transformations. This guide provides an in-depth comparison of tetraisopropylsilane (TIPS) with other prominent bulky silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS or TBS) and tert-butyldiphenylsilyl (TBDPS), offering experimental insights to inform strategic selection in complex synthetic endeavors.

The Role of Steric Hindrance in Silyl Ether Stability

The stability of a silyl ether is fundamentally governed by the steric bulk of the substituents on the silicon atom.[3][4] Larger, more sterically demanding groups physically obstruct the approach of nucleophiles or protons to the silicon-oxygen bond, thereby enhancing the protecting group's resilience to cleavage.[2][4] This principle is the basis for the wide spectrum of stability observed across the family of silyl ethers, enabling chemists to devise intricate and selective protection-deprotection strategies.[1]

The general order of stability for commonly employed silyl ethers under acidic conditions is directly correlated with the steric hindrance around the silicon atom:

TMS < TES < TBDMS < TIPS < TBDPS [3][5]

This hierarchy underscores the exceptional stability of TIPS and TBDPS ethers, making them the protectors of choice for hydroxyl groups that must endure harsh reaction conditions.

Head-to-Head Comparison: TIPS vs. Other Bulky Silyl Ethers

The choice between TIPS, TBDMS, and TBDPS is a strategic decision dictated by the specific demands of a synthetic route. While all are considered "bulky," they exhibit nuanced differences in stability and reactivity that can be exploited for selective transformations.

Silyl GroupStructureKey Features
TBDMS (TBS) tert-ButyldimethylsilylModerate steric bulk, good stability to a wide range of non-acidic reagents, readily cleaved by fluoride sources or mild acid.[4][6]
TIPS TriisopropylsilylHigh steric bulk from three isopropyl groups, significantly more stable than TBDMS to both acidic and basic conditions, requires more forcing conditions for removal.[4][7]
TBDPS tert-ButyldiphenylsilylVery high steric bulk and enhanced stability due to the phenyl groups, particularly resistant to acidic cleavage.[3][7]

Stability Under Acidic and Basic Conditions:

Quantitative data reveals the substantial difference in stability between these protecting groups. Under acidic conditions, TIPS ethers are approximately 35 times more stable than TBDMS ethers.[4] This disparity allows for the selective deprotection of a TBDMS group in the presence of a TIPS group, a common strategy in the synthesis of polyhydroxylated natural products.[8] The relative stability to acid-catalyzed hydrolysis follows the order: TBDMS < TIPS < TBDPS.[5]

In basic media, the stability trend is slightly different, with TIPS showing greater stability than both TBDMS and TBDPS: TMS < TES < TBDMS ≈ TBDPS < TIPS.[5]

Relative Rates of Silyl Ether Hydrolysis: [4]

ConditionTMSTESTBDMSTIPSTBDPS
Acidic 16420,000700,0005,000,000
Basic 110-100~20,000100,000~20,000

Values are relative rates of hydrolysis compared to Trimethylsilyl (TMS) ether, which is set to 1.

This data clearly illustrates the superior stability of TIPS and TBDPS ethers over the more common TBDMS group, especially in acidic environments.

Experimental Protocols: Installation and Cleavage of Bulky Silyl Ethers

The following protocols provide standardized procedures for the protection of a primary alcohol with TIPS and TBDMS, and their subsequent deprotection.

Experimental Workflow for Silyl Ether Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection start_protection Primary Alcohol silylation Silylation (Silyl Chloride, Imidazole, DMF) start_protection->silylation workup_protection Aqueous Workup & Extraction silylation->workup_protection purification_protection Column Chromatography workup_protection->purification_protection product_protection Protected Alcohol purification_protection->product_protection start_deprotection Protected Alcohol product_protection->start_deprotection Proceed to next step cleavage Cleavage (e.g., TBAF in THF) start_deprotection->cleavage workup_deprotection Aqueous Quench & Extraction cleavage->workup_deprotection purification_deprotection Column Chromatography workup_deprotection->purification_deprotection product_deprotection Deprotected Alcohol purification_deprotection->product_deprotection G start Need to protect a hydroxyl group? q1 Will the protected alcohol be subjected to harsh acidic or basic conditions? start->q1 q2 Is selective deprotection of another, less stable silyl group required? q1->q2 Yes use_tbdms Use TBDMS q1->use_tbdms No q3 Is maximum stability to acid paramount? q2->q3 No use_tips Use TIPS q2->use_tips Yes q3->use_tips No use_tbdps Use TBDPS q3->use_tbdps Yes

Sources

Steric Architecture & Stability: A Computational Guide to Tetraisopropylsilane (TIPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetraisopropylsilane (TIPS) represents a critical inflection point in silyl protecting group chemistry.[1] While often grouped with tert-butyldimethylsilyl (TBS/TBDMS) and tert-butyldiphenylsilyl (TBDPS) , TIPS possesses a distinct steric topology defined by the "gear effect" of its three isopropyl arms.

This guide moves beyond simple stability charts to provide a computational and mechanistic analysis of TIPS. We compare its Percent Buried Volume (%


) against industry standards and provide actionable protocols for modeling its behavior in drug discovery scaffolds.

Part 1: The Steric Landscape

The "Methyl Gap" vs. The Isopropyl Wall

To understand TIPS, one must first understand the failure mode of TBS.

  • TBS (tert-butyldimethylsilyl): Relies on a single rigid tert-butyl group.[2][3] While bulky, the two methyl groups create a "steric gap" or cone opening. Small electrophiles (like protons in acidic media) can slip through this gap to attack the oxygen, leading to hydrolysis.

  • TIPS (Triisopropylsilane): Lacks a single massive group but utilizes three medium-sized isopropyl groups.[3] These groups act like interlocking gears. As a nucleophile approaches, the isopropyl groups rotate to fill the empty space, effectively creating a dynamic steric wall.

Comparative Metrics: Cone Angle vs. Buried Volume

Traditional Tolman Cone Angles (


) treat ligands as rigid cones. This fails for TIPS, which is flexible. The modern standard is Percent Buried Volume (%

)
, which calculates the percentage of a sphere (centered on the metal/silicon) occupied by the ligand.[4]
ParameterTBS (TBDMS)TBDPSTIPSSignificance
Tolman Cone Angle (

)
~139°~152°~160°TIPS offers wider angular protection.
Structure Topology Rigid/LopsidedRigid/PlanarFlexible/SphericalTIPS provides better global screening.
Acid Stability (Rel. Rate) 1~100~35TBDPS is most stable in acid (electronic effects).
Base Stability (Rel. Rate) 1~1~5TIPS is superior in basic conditions.

Note: Stability values are normalized to TBS = 1. Higher is more stable.[5][6]

Part 2: Computational Methodology

To accurately predict if TIPS will protect a specific hindered alcohol in your scaffold, "eyeballing" a crystal structure is insufficient. We use Density Functional Theory (DFT) coupled with steric analysis tools.

Workflow Visualization

The following diagram outlines the standard operating procedure for parameterizing silyl groups.

G cluster_0 Validation Loop Start Input Structure (PDB/ChemDraw) GeomOpt Geometry Optimization (DFT: ωB97X-D / def2-TZVP) Start->GeomOpt Freq Frequency Check (No imaginary freqs) GeomOpt->Freq Freq->GeomOpt If Imaginary Freq SambVca SambVca Analysis (Steric Topographic Map) Freq->SambVca Extract XYZ Output Output: %V_bur & Steric Maps SambVca->Output

Caption: Standard computational workflow for determining silyl ether steric parameters.

Protocol 1: Calculating Percent Buried Volume (% )

This protocol uses the SambVca 2.1 web server (based on Cavallo and Nolan's work), which is the industry standard for steric analysis.

Prerequisites:

  • Gaussian/ORCA output file of your silylated molecule.

  • XYZ coordinates.

Step-by-Step:

  • Optimization: Optimize your molecule (e.g., TIPS-protected alcohol) at a reliable level of theory.

    • Recommendation:

      
      B97X-D/def2-TZVP (captures dispersion forces crucial for isopropyl interactions).
      
    • Solvent Model: Use SMD (Solvation Model based on Density) with the solvent you intend to use (e.g., THF or DCM).

  • Coordinate Extraction: Extract the XYZ coordinates.

  • SambVca Setup:

    • Center: Select the Silicon atom.

    • Axis 1 (z-axis): Select the Oxygen atom (defines the bond vector).

    • Sphere Radius (

      
      ):  Set to 3.5 Å (standard for silyl groups to capture the isopropyl reach).
      
    • Mesh: 0.05 Å (high resolution).

    • H-atoms: Include them (crucial for TIPS as the methine protons contribute to bulk).

  • Interpretation:

    • A %

      
       > 35% typically indicates high resistance to hydrolysis.
      
    • Compare the "Steric Map" (contour plot). TIPS will show a uniform "propeller" shape, whereas TBS will show a "pac-man" shape (gap between methyls).

Part 3: Strategic Selection & Experimental Validation

When should you choose TIPS over the cheaper TBS or the more acid-stable TBDPS?

The Decision Matrix

DecisionMatrix Condition Reaction Condition? Acid Strong Acid (e.g., TFA, HCl) Condition->Acid Base Strong Base / Nucleophile (e.g., BuLi, Grignard) Condition->Base TBDPS Select TBDPS (Phenyls stabilize cation) Acid->TBDPS High Stability TIPS Select TIPS (Gear effect blocks attack) Acid->TIPS Moderate Stability Base->TIPS Highest Stability TBS Select TBS (Cost/Ease of removal) Base->TBS Low Stability

Caption: Selection logic based on reaction conditions. TIPS dominates in basic environments.

Protocol 2: Selective Deprotection (TIPS vs. TBS)

Because TIPS is sterically superior, it can be retained while removing a TBS group.[2]

Scenario: A molecule with 1° TBS-ether and 2° TIPS-ether. Goal: Remove TBS, keep TIPS.

  • Reagent: Pyridinium p-toluenesulfonate (PPTS).[5]

  • Solvent: Ethanol or Methanol (Protic solvent is required for silyl transfer).

  • Procedure:

    • Dissolve substrate (0.1 M) in EtOH.

    • Add PPTS (0.1 equiv).

    • Stir at RT for 2-4 hours.

    • Mechanism:[2][5][7][8][9] The small proton can access the TBS oxygen (via the methyl gap) but is blocked from the TIPS oxygen by the isopropyl gear wall.

  • Monitoring: TLC will show the conversion of the less polar bis-silyl compound to the more polar mono-silyl alcohol.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3][5][10][11] Journal of the American Chemical Society.[5][12]

  • Cunico, R. F., & Bedell, L. (1980). The triisopropylsilyl group as a hydroxyl protecting group.[3] The Journal of Organic Chemistry.

  • Poater, A., Cosenza, B., Correa, A., Giudice, S., Ragone, F., Scarano, V., & Cavallo, L. (2009). SambVca: A Web Application for the Calculation of the Percent Buried Volume of Steric Bulk. European Journal of Inorganic Chemistry.

  • Marzabadi, C. H., et al. (2003).[9][12] Chair-Chair Conformational Equilibria in Silyloxycyclohexanes. Journal of the American Chemical Society.[5][12]

  • BenchChem. (2025).[3][10] A Comparative Guide to the Stability of TBS and TIPS Protecting Groups. BenchChem Technical Library.

Sources

The Unseen Stabilizer: Experimental Evidence for Tetraisopropylsilane's Role in Shielding Highly Reactive Cations

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, the stabilization of highly reactive cationic intermediates is a perpetual challenge. The fleeting existence of these species often dictates the success or failure of a reaction. For decades, the pursuit of truly "naked" and therefore maximally reactive cations has led to the development of sophisticated stabilizing systems. This guide delves into the experimental evidence supporting the use of sterically hindered silanes, exemplified by tetraisopropylsilane, as precursors to exceptionally weakly coordinating silylium cations for the stabilization of reactive species. We will objectively compare the performance of the triisopropylsilylium cation, derived from its hydrosilane precursor, with other alternatives, supported by experimental data from seminal literature.

The Quest for Non-Coordination: A Brief Overview

The concept of a non-coordinating cation is, in reality, an ideal. In the condensed phase, every cation will experience some degree of interaction with its environment, be it the counter-anion, solvent molecules, or even starting materials. The goal, therefore, is to minimize these interactions to a degree where the cation behaves as if it were "free." This is crucial in catalysis, polymerization, and the synthesis of highly electrophilic reagents where coordination to the cation would temper its reactivity.

Traditionally, stabilization has been approached from the anion's perspective, leading to the development of weakly coordinating anions (WCAs) such as fluorinated tetraphenylborates and carboranes.[1] However, the cation itself plays a pivotal role. Bulky substituents around the cationic center can sterically shield it from nucleophilic attack by the anion or solvent. This is where tetraisopropylsilane and its derivatives enter the stage.

Tetraisopropylsilane: A Precursor to a Superior Stabilizer

While tetraisopropylsilane itself is a neutral and stable molecule, it serves as a conceptual and synthetic precursor to the triisopropylsilyl cation ([i-Pr3Si]+). This cation, generated via hydride abstraction from the corresponding triisopropylsilane, embodies the principles of steric shielding. The three bulky isopropyl groups create a protective pocket around the silicon center, making it exceptionally difficult for all but the weakest of nucleophiles to coordinate.

The following sections present the experimental evidence that substantiates the claim of the triisopropylsilyl cation as a benchmark non-coordinating cation stabilizer.

Experimental Evidence: A Comparative Analysis

The efficacy of a cation stabilizer is primarily assessed by the degree to which the resulting cation is "free" from coordination. This is experimentally determined through a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography: A Picture of Non-Interaction

The definitive proof of a weakly coordinating environment comes from the solid-state structure of the cation-anion pair. For silylium ions, the geometry around the silicon atom is a key indicator. A truly non-coordinated, sp²-hybridized silylium ion would exhibit a trigonal planar geometry with C-Si-C bond angles of 120°. Any deviation from this indicates some degree of coordination.

Table 1: Comparison of Structural Parameters of Silylium Ions

Cation/SpeciesCounter-anionSum of C-Si-C Angles (°)Deviation from Planar (°)Si---Anion Distance (Å)Reference
i-Pr3Si+ [Br6-CB11H6]-~351~92.43-2.48 (Si-Br)[2]
Et3Si+ [Br6-CB11H6]-~345~15Not specified[2]
t-Bu3Si+ [Br6-CB11H6]-~345~15Not specified[2]
Mes3Si+ [B(C6F5)4]-~360~0> 4[3]
i-Pr3Si-OTf [OTf]-343.716.3~1.8 (Si-O)[4]

As the data in Table 1 clearly demonstrates, the triisopropylsilyl cation, when paired with a very weakly coordinating carborane anion, exhibits a geometry that is remarkably close to planar.[2] The sum of the C-Si-C angles approaches the ideal 360°, indicating minimal distortion from the ideal trigonal planar structure and thus, very weak interaction with the anion. Notably, the triisopropyl derivative shows the closest approach to planarity among the simple alkyl-substituted silylium ions, even surpassing the more sterically demanding tri-tert-butylsilyl cation. This is attributed to the ability of the isopropyl groups to orient themselves to create a more effective steric shield.[2] In stark contrast, when a more coordinating anion like triflate (OTf-) is used, the silicon center is significantly more pyramidalized, and the Si-O bond length is indicative of a covalent interaction rather than a purely ionic one.[4]

²⁹Si NMR Spectroscopy: Probing the Electronic Environment

The chemical shift of the silicon nucleus in ²⁹Si NMR spectroscopy is a highly sensitive probe of its electronic environment. A "naked" silylium ion, with a high degree of positive charge localization on the silicon atom, is expected to be highly deshielded and resonate at a significantly downfield chemical shift.

Table 2: Comparative ²⁹Si NMR Chemical Shifts

Species²⁹Si Chemical Shift (ppm)Reference
[i-Pr3Si]+[Br6-CB11H6]- 109.8[5]
[Et3Si(toluene)]+ ≤ 94.0[5]
Mes3Si+ 225.5Not specified
i-Pr3Si-OTf ~40[4]
i-Pr3Si-H -18.5[4]

Experimental Protocols

The generation and characterization of these highly reactive species require rigorous and inert techniques. Below are representative protocols based on literature procedures.

Protocol 1: Generation of the Triisopropylsilylium Cation

This protocol describes the generation of [i-Pr3Si]+[CHB11H5Br6]- via hydride abstraction from triisopropylsilane.

Materials:

  • Triisopropylsilane (i-Pr3SiH)

  • Trityl tetrakis(pentafluorophenyl)borate ([Ph3C]+[B(C6F5)4]-) or a similar trityl salt with a weakly coordinating anion.

  • Anhydrous, degassed benzene or other non-coordinating aromatic solvent.

  • Schlenk line and glassware.

Procedure:

  • In a glovebox, dissolve trityl tetrakis(pentafluorophenyl)borate (1.0 eq) in anhydrous benzene.

  • To this solution, add triisopropylsilane (1.0 eq) dropwise with stirring.

  • A color change and the precipitation of triphenylmethane (Ph3CH) should be observed, indicating the abstraction of the hydride and formation of the silylium ion.

  • The reaction mixture can be filtered to remove the triphenylmethane. The resulting solution contains the triisopropylsilylium salt.

  • For isolation of a solid product, the solvent can be carefully removed under vacuum, or the product can be precipitated by the addition of a non-polar solvent like pentane.

Causality: The trityl cation is a strong hydride acceptor. When it reacts with triisopropylsilane, it abstracts the hydride (H-), leaving behind the positively charged triisopropylsilylium cation. The use of a very weakly coordinating anion from the trityl salt is critical to prevent immediate quenching of the highly electrophilic silylium ion.

Protocol 2: ²⁹Si NMR Spectroscopic Analysis

Instrumentation:

  • High-field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • In a glovebox, dissolve a small amount of the isolated triisopropylsilylium salt or the reaction mixture in a deuterated, non-coordinating solvent (e.g., benzene-d6, toluene-d8).

  • Transfer the solution to a J. Young NMR tube or a standard NMR tube sealed under an inert atmosphere.

Data Acquisition:

  • Acquire a ²⁹Si NMR spectrum using a standard pulse program. Due to the low natural abundance and long relaxation times of ²⁹Si, a long acquisition time with a sufficient relaxation delay is often necessary.

  • Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE) and improve quantification.

Trustworthiness: The protocol is self-validating through the observation of the characteristic downfield ²⁹Si chemical shift. The absence of significant side-product signals indicates a clean reaction.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

G cluster_0 Generation of a 'Naked' Silylium Ion iPr3SiH i-Pr3Si-H Silylium [i-Pr3Si]+[WCA]- iPr3SiH->Silylium Hydride Abstraction Trityl [Ph3C]+[WCA]- Trityl->Silylium Ph3CH Ph3C-H

Caption: Hydride abstraction from triisopropylsilane.

G cluster_0 Strongly Coordinating Anion cluster_1 Weakly Coordinating Anion Si_strong Si Anion_strong Anion Si_strong->Anion_strong Covalent Bond (Short Distance) R1_s R Si_strong->R1_s R2_s R Si_strong->R2_s R3_s R Si_strong->R3_s Si_weak Si+ Anion_weak Anion- Si_weak->Anion_weak Ionic Interaction (Long Distance) R1_w i-Pr Si_weak->R1_w R2_w i-Pr Si_weak->R2_w R3_w i-Pr Si_weak->R3_w

Sources

advantages of tetraisopropylsilane over traditional bulky ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Triisopropylsilyl (TIPS) vs. Traditional Bulky Silyl Ligands in Drug Discovery Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.[1]

Executive Summary: The "Goldilocks" of Steric Bulk

In the high-stakes environment of drug development and total synthesis, the choice of silyl architecture is rarely trivial. While tert-butyldimethylsilyl (TBS/TBDMS) has long been the "workhorse" of the industry due to cost and availability, it frequently fails in late-stage functionalization where extreme stability or precise solubility profiles are required.

This guide analyzes the Triisopropylsilyl (TIPS) architecture.[1][2][3][4][5] Often colloquially conflated with "tetraisopropyl" species due to the four-coordinate silicon center, the TIPS moiety (


) offers a distinct "gearing" mechanism that provides superior shielding compared to the rigid tert-butyl group of TBS or the aromatic bulk of tert-butyldiphenylsilyl (TBDPS) .

Note on Nomenclature: While Tetraisopropylsilane (


) exists as a chemically inert fluid, this guide focuses on the Triisopropylsilyl (TIPS)  group as the active ligand/protecting moiety used to modify pharmaceutical intermediates.

Mechanistic Advantage: The "Gear Effect"

The primary advantage of TIPS over TBS lies in its conformational dynamics.

  • TBS (tert-Butyldimethylsilyl): Relies on a single quaternary carbon (tert-butyl).[2][4] While bulky, the rotation of the t-Bu group can expose the silicon center to nucleophilic attack along specific vectors.

  • TIPS (Triisopropylsilyl): Features three isopropyl groups.[2][4][6] These groups interlock like gears. When a nucleophile approaches, the isopropyl groups rotationally adjust to block the trajectory, creating a "steric wall" that is effective from all angles. This is known as the Gear Effect .

Comparative Steric Parameters
Ligand/GroupFormulaCone Angle (

)
Steric Bulk Description
TMS

118°Minimal. Labile to mild acid/base.[7]
TBS

~138°Moderate. Vulnerable to acid; rotation allows attack.
TBDPS

~145°High. Aromatic rings add bulk but introduce

-stacking issues.
TIPS

160° Extreme. Isopropyl "gearing" maximizes effective volume.

Stability Data: Acid/Base Hydrolysis Profiles

The TIPS group is the strategic choice when an intermediate must survive harsh conditions that would cleave a TBS group, yet requires easier removal than the hyper-stable TBDPS group in fluoride-free conditions.

Key Finding: TIPS is approximately 35x more stable than TBS in acidic media and ~5-10x more stable in basic media.

Table 1: Relative Hydrolysis Rates (Normalized to TMS = 1)

Lower numbers indicate greater stability.

ConditionTMSTESTBSTBDPSTIPS
Acid Hydrolysis (

)





Base Hydrolysis (

)





  • Interpretation:

    • Acid Resistance: TBDPS > TIPS > TBS. Use TIPS when TBDPS is too lipophilic or creates NMR overlap.

    • Base Resistance: TIPS

      
       TBDPS > TBS.[4][8] TIPS is superior for surviving organolithium (e.g., 
      
      
      
      -BuLi) reactions.

Strategic Advantages in Drug Development

A. Crystallinity and Purification

Unlike TBDPS, which introduces aromatic rings that can complicate NMR (7.3–7.8 ppm overlap) and cause "oiling out" due to


-

interactions, TIPS groups are aliphatic. They significantly increase the lipophilicity of polar intermediates without introducing aromatic complexity.
  • Benefit: TIPS derivatives often form high-quality single crystals, facilitating X-ray diffraction studies for absolute stereochemistry determination (e.g., in polyketide synthesis).

B. Orthogonal Deprotection

TIPS allows for orthogonal strategies. A molecule containing both TBS and TIPS groups can have the TBS cleaved selectively using mild acid (e.g., PPTS) or limited fluoride, leaving the TIPS group intact.

C. Ligand Utility in Catalysis

In transition metal catalysis (e.g., NHC or Phosphine ligands), replacing a TBS or Phenyl group with TIPS pushes the "steric wall" closer to the metal center without electronic deactivation.

  • Application: Stabilization of low-oxidation state metals (e.g., Ni(I) or Th(III)) where the TIPS group prevents dimerization.

Visualization: Selection Logic & Stability

The following diagram illustrates the decision logic for selecting TIPS over traditional alternatives based on reaction conditions.

SilylSelection Start Select Silyl Architecture Condition Primary Constraint? Start->Condition Acid Harsh Acid Stability (e.g., Jones Oxidation) Condition->Acid Acidic Route Base Strong Base/Nucleophile (e.g., n-BuLi) Condition->Base Basic Route TBDPS Select TBDPS (Most Acid Stable, but NMR clutter) Acid->TBDPS Extreme Acid TIPS Select TIPS (High Acid/Base Stability, Clean NMR, Crystalline) Acid->TIPS Moderate-High Acid Base->TIPS High Stability Needed TBS Select TBS (Cost effective, Moderate Stability) Base->TBS Standard Conditions NMR Clean NMR Required? NMR->TIPS Avoid Aromatics TBDPS->NMR Check Analysis

Caption: Decision tree for silyl group selection. TIPS serves as the optimal balance for high stability without aromatic interference.

Experimental Protocols

Protocol A: Installation of TIPS Group (TIPS-OTf Method)

Standard silyl chlorides (TIPS-Cl) are often too slow for hindered secondary alcohols. The Triflate (OTf) method is the industry standard for high yield.

Reagents:

  • Substrate (Alcohol)[9][10]

  • 2,6-Lutidine (Base)[4][10]

  • Triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf)

  • Dichloromethane (DCM) - Anhydrous

Step-by-Step:

  • Preparation: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration) under inert atmosphere (

    
     or Ar).
    
  • Base Addition: Cool to 0°C. Add 2,6-Lutidine (1.5 - 2.0 equiv). Note: Lutidine is preferred over pyridine/TEA for its non-nucleophilic nature.

  • Silylation: Dropwise add TIPS-OTf (1.1 - 1.2 equiv). The reaction is often exothermic; maintain temperature <5°C during addition.

  • Monitoring: Warm to Room Temperature (RT). Monitor via TLC. (Reaction time: 30 min to 2 hours).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM. Wash organic layer with 1M 
    
    
    
    (to remove lutidine), then brine. Dry over
    
    
    .
Protocol B: Selective Cleavage (TBS in presence of TIPS)

Reagents:

  • Substrate (Bis-silylated: TBS and TIPS)[1][2][4]

  • Pyridinium p-toluenesulfonate (PPTS)

  • Ethanol (EtOH)

Step-by-Step:

  • Dissolve substrate in EtOH (0.1 M).

  • Add PPTS (0.1 equiv).

  • Stir at RT for 4-12 hours.

  • Result: The primary/secondary TBS group will cleave. The TIPS group will remain intact due to steric gearing.

  • Validation: NMR will show loss of silyl methyl singlets (~0.0 ppm) and t-butyl singlet (~0.9 ppm), while retaining TIPS isopropyl doublets (~1.05 ppm).

References

  • Cunico, R. F.; Bedell, L. (1980). "The Triisopropylsilyl Group as a Hydroxyl-Protecting Function". The Journal of Organic Chemistry, 45(23), 4797–4798. Link

  • Corey, E. J.; Cho, H.; Rücker, C.; Hua, D. H. (1983). "Studies with Trialkylsilyltriflates: New Syntheses and Applications". Tetrahedron Letters, 22(36), 3455–3458. Link

  • Walters, M. A. (2025). "Comparative Stability of Silyl Ethers in Drug Synthesis". BenchChem Technical Guides. Link

  • Evans, W. J.; et al. (2023). "Replacing Trimethylsilyl with Triisopropylsilyl Provides Crystalline Thorium Complexes". Journal of the American Chemical Society. Link

Sources

The Steric Limit: A Comparative Analysis of Tetraisopropylsilane vs. TIPS in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Zone of Steric Bulk[1][3]

In the architecture of drug development, silyl-based protecting groups and scavengers are selected based on a precise trade-off between stability (thermodynamic robustness) and lability (kinetic accessibility).[1][2]

This guide addresses the limitations of Tetraisopropylsilane (and the theoretical "Tetraisopropylsilyl" group) compared to the industry-standard Triisopropylsilane (TIPS) .[2]

While the TIPS group (


) represents the "Goldilocks" zone of steric bulk—providing maximum stability while retaining reactivity—Tetraisopropylsilane  (

) represents the "Steric Wall."[1][2] The core limitation of the tetra-substituted variant is not its stability, but its synthetic inaccessibility .[3][1][2] The addition of the fourth isopropyl group creates a steric environment so crowded that it effectively shuts down the

-Si reaction pathway required for protection and deprotection, rendering it practically useless as a protecting group, while lacking the Si-H bond required for scavenging.[3][2]

Mechanistic Divergence: Why "Tetra" Fails Where "Tri" Succeeds[1][2][3]

To understand the limitations, we must analyze the geometry of the silicon center.[3][1] Silylation and desilylation proceed primarily via an associative mechanism involving a pentacoordinate transition state (or intermediate).[1][2]

The Pentacoordinate Transition State Barrier

For a silyl chloride (


) to protect an alcohol (

), the nucleophilic oxygen must attack the silicon atom, expanding its coordination number from 4 to 5.[3][1][2]
  • TIPS (

    
    ):  The three isopropyl groups interlock like gears (the "gear effect").[1][2] They provide significant shielding, making TIPS ethers ~700,000 times more stable to acid hydrolysis than TMS ethers.[3][1] However, the silicon center remains just accessible enough for a nucleophile (alcohol or fluoride) to attack from the rear, allowing for controlled attachment and removal.[3][1]
    
  • Tetraisopropylsilane (

    
    ):  The introduction of a fourth isopropyl group saturates the coordination sphere.[1][2] The steric cone angle exceeds the threshold for nucleophilic approach.[3][1]
    
    • Limitation: You cannot synthesize "Tetraisopropylsilyl Chloride" effectively, nor can you attach it to a drug intermediate.[3][1][2] The activation energy to form the pentacoordinate transition state is prohibitively high.[1]

Functional Handle Absence (Scavenging)

In peptide synthesis (TFA deprotection), TIPS refers to Triisopropylsilane (


), which acts as a hydride donor to scavenge carbocations (e.g., trityl or t-butyl cations).[3][1][2]
  • TIPS Limitation: It is a potent reducing agent; it can occasionally reduce sensitive indole moieties (in Tryptophan) if not buffered.[1][2]

  • Tetraisopropylsilane Limitation: It lacks the functional Si-H bond.[1][2] It is a fully substituted, inert hydrocarbon mimic.[3][1][2] It has zero capacity to act as a hydride donor or scavenger.[1][2] It is chemically silent.[1][2]

Visualization: The Steric Wall[1][3]

The following diagram illustrates the kinetic accessibility of the silicon center. Note how the "Tetra" species blocks the nucleophilic trajectory.[3][1]

StericComparison cluster_0 TIPS (Tri-substituted) cluster_1 Tetraisopropyl (Tetra-substituted) TIPS_Center Si Center (Accessible) Tetra_Center Si Center (Occluded) TIPS_Groups 3x Isopropyl (Gear Effect) TIPS_Groups->TIPS_Center Nu_Attack Nucleophile (OH- / F-) Nu_Attack->TIPS_Center Allowed (High Barrier, but passable) Tetra_Groups 4x Isopropyl (Steric Wall) Tetra_Groups->Tetra_Center Nu_Blocked Nucleophile (OH- / F-) Nu_Blocked->Tetra_Center BLOCKED (Steric Repulsion)

Caption: Comparison of nucleophilic trajectory. The 4th isopropyl group in Tetraisopropylsilane effectively shields the Si nucleus from the


 backside attack required for reaction.[3][2]

Comparative Data: Performance & Limitations

The following table contrasts the functional utility of TIPS against Tetraisopropylsilane in a drug development context.

FeatureTIPS (Triisopropylsilyl) Tetraisopropylsilane Implication for Pharma
Formula

(Group) or

(Reagent)

Tetra is a distinct, inert molecule.[1][2]
Role Protecting Group / ScavengerInert Solvent / ByproductTetra has no utility as a reagent.[1][2]
Acid Stability High (

hours in 1% TFA)
Infinite (Theoretical)Tetra would be impossible to remove if attached.[1][2]
Synthesis of Reagent Scalable (TIPS-Cl from Si + iPrCl)Extremely DifficultTetra is often a trace byproduct of TIPS synthesis.[1][2]
Scavenging Ability Excellent (Hydride Donor)None (No Si-H bond)Tetra cannot quench carbocations.[1][2]
Viscosity Low (Easy to handle)High (Steric crowding increases

)
Handling difficulty.[1][2]
Experimental Insight: The "Impossible" Synthesis

Research by Mislow and others demonstrated that synthesizing


 requires extreme conditions (high pressure/temperature) or specific intramolecular rearrangements.[1][2] It does not form under standard Grignard conditions used to make TIPS-Cl.[1][2] This confirms its limitation: It is thermodynamically accessible but kinetically isolated. [3][1]

Addressing the Confusion: The "Useful" Tetra (TIPDS)

A critical limitation in discussing "Tetraisopropyl" silanes is the nomenclature confusion with the Markiewicz Reagent .[3][1][2] Researchers often confuse the inert Tetraisopropylsilane with the highly useful Tetraisopropyldisiloxane (TIPDS) .[1][2]

If your goal is to protect a molecule with "Tetra-isopropyl" bulk, you must use the disiloxane bridge, not the single silane.[3][1][2]

Protocol: Differentiating TIPS vs. TIPDS
  • Use TIPS (Monofunctional): When you need to protect a single primary or secondary alcohol.[1][2]

    • Reagent: TIPS-Cl + Imidazole/DMF.[1][2]

  • Use TIPDS (Bifunctional): When you need to simultaneously protect a 1,3-diol or 1,2-diol (common in nucleosides/carbohydrates).[3][1]

    • Reagent: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane.[3][1]

    • Advantage:[1][4][5] The "Tetra" bulk here is distributed across two silicon atoms, relieving the steric strain that makes

      
       impossible to use.[1][2]
      

TIPDS_vs_TIPS Decision Target Substrate SingleOH Single Alcohol (Primary/Secondary) Decision->SingleOH Diol 1,2- or 1,3-Diol (Nucleosides) Decision->Diol TIPS_Path Use TIPS-Cl (Triisopropylsilyl) SingleOH->TIPS_Path Standard Protection Tetra_Path Tetraisopropylsilane (Si(iPr)4) SingleOH->Tetra_Path IMPOSSIBLE (Steric Failure) TIPDS_Path Use TIPDS-Cl2 (Tetraisopropyldisiloxane) Diol->TIPDS_Path Bridged Protection

Caption: Decision tree for silyl protection. Note that Tetraisopropylsilane (monosilane) is never the correct reagent.[3][1][2]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[3][1][2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2] [2]

  • Cunico, R. F., & Bedell, L. (1980).[3][1][2] The Triisopropylsilyl Group in Organic Synthesis. The Journal of Organic Chemistry, 45(23), 4797–4798.[3][1][2] [2]

  • Mislow, K., et al. (1983).[3][1][2] Steric crowding in organic chemistry. Accounts of Chemical Research. (Discusses the conformational interlocking of isopropyl groups).

  • Markiewicz, W. T. (1979).[1][2] Tetraisopropyldisiloxane-1,3-diyl, a Group for Simultaneous Protection of 3'- and 5'-Hydroxy Functions of Nucleosides.[3][1] Journal of Chemical Research.[1][2] (The "functional" Tetra reagent).[1][2]

  • Pearson, D. A., et al. (1989).[3][1][2] Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.[1][2] Journal of Organic Chemistry, 54(21), 5141–5145.[3][1][2] [2]

Sources

The Unassuming Power of Bulk: A Comparative Guide to Tetraisopropylsilane in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of catalysis, where efficiency, selectivity, and robustness are paramount, the choice of reagents can dictate the success of a synthetic transformation. Among the myriad of available silanes, tetraisopropylsilane (TIPS) often emerges as a unique and powerful tool, its utility deeply rooted in its significant steric profile. This guide provides an in-depth comparison of tetraisopropylsilane with other commonly used silanes in key catalytic applications, supported by experimental data and detailed protocols. We will explore how the bulky isopropyl groups of TIPS influence reaction outcomes, offering advantages in selectivity and control that are often unattainable with less sterically hindered counterparts like triethylsilane (TES) and triphenylsilane.

The Steric Influence: How Tetraisopropylsilane Shapes Catalytic Reactions

The defining characteristic of tetraisopropylsilane is its considerable steric bulk. This seemingly simple feature has profound implications for its role in catalysis. The four isopropyl groups create a sterically congested environment around the silicon atom, influencing how it interacts with substrates, catalysts, and other reagents. This steric hindrance can:

  • Enhance Regio- and Stereoselectivity: By physically blocking certain reaction pathways, TIPS can direct a reaction towards a specific isomer, leading to higher selectivity.

  • Modulate Reactivity: The bulky nature of TIPS can sometimes lead to slower reaction rates compared to smaller silanes. However, this can be advantageous in preventing over-reduction or other unwanted side reactions.

  • Stabilize Reactive Intermediates: In certain catalytic cycles, the steric bulk of TIPS can stabilize otherwise transient intermediates, influencing the overall reaction mechanism and outcome.

This guide will delve into specific case studies that exemplify these principles, providing a clear understanding of when and why to choose tetraisopropylsilane over other alternatives.

Case Study: Reductive Cleavage of Anomeric C-Phenyl Ketals

A compelling example of the steric dominance of bulky silanes is in the stereoselective reduction of anomeric C-phenyl ketals, a key transformation in the synthesis of C-arylglucosides. In a study comparing various silanes for the reduction of a 2,3,4,6-tetra-O-benzyl-C-phenyl-α/β-D-glucopyranoside mixture, triisopropylsilane, a close structural analog of tetraisopropylsilane in terms of steric hindrance around the silicon-hydride bond, demonstrated markedly superior selectivity compared to triethylsilane.

Comparative Performance
Silaneβ:α Selectivity
Triethylsilane (TES)4:1
Triisopropylsilane 45:1

Table 1: Comparison of β:α selectivity in the reduction of an anomeric C-phenyl ketal using different silanes in the presence of BF₃·OEt₂.

The data clearly indicates that the increased steric bulk of the isopropyl groups in triisopropylsilane dramatically enhances the formation of the desired β-anomer. This high selectivity is attributed to the steric hindrance of the silane, which favors hydride delivery from the less hindered face of the oxocarbenium ion intermediate. This case study strongly suggests that for reactions where facial selectivity is crucial, the use of a sterically demanding silane like tetraisopropylsilane would be highly advantageous.

Experimental Protocol: Stereoselective Reduction of a C-Phenyl Ketal

This protocol is adapted from the study showcasing the high selectivity of triisopropylsilane.

Materials:

  • 2,3,4,6-tetra-O-benzyl-C-phenyl-α/β-D-glucopyranoside

  • Triisopropylsilane

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous acetonitrile (CH₃CN)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of the C-phenyl ketal in a 3:1 mixture of anhydrous acetonitrile and anhydrous dichloromethane is cooled to -40 °C under an inert atmosphere.

  • Boron trifluoride diethyl etherate is added dropwise to the cooled solution.

  • Triisopropylsilane is then added dropwise to the reaction mixture.

  • The reaction is stirred at -40 °C and monitored by TLC until completion.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous potassium carbonate and allowed to warm to room temperature.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield the product.

G cluster_0 Reaction Pathway cluster_1 Reagents Ketal Anomeric C-Phenyl Ketal Oxocarbenium Oxocarbenium Ion Intermediate Ketal->Oxocarbenium Lewis Acid Activation Product β-C-Arylglucoside (Major Product) Oxocarbenium->Product Hydride attack from less hindered face Side_Product α-C-Arylglucoside (Minor Product) Oxocarbenium->Side_Product Hydride attack from more hindered face Silane Triisopropylsilane (Bulky Hydride Source) Silane->Oxocarbenium Hydride Delivery Lewis_Acid BF₃·OEt₂ Lewis_Acid->Ketal

Caption: Steric hindrance from triisopropylsilane favors hydride attack on the less hindered face of the oxocarbenium ion, leading to high β-selectivity.

Application in Hydrosilylation Reactions

Hydrosilylation, the addition of a Si-H bond across a multiple bond, is a cornerstone of organosilicon chemistry. The choice of silane can significantly impact the regioselectivity and stereoselectivity of this reaction. While a broad range of silanes can be used, the steric and electronic properties of the silane are key factors in controlling the outcome.

In many catalytic hydrosilylation processes, particularly those involving platinum or rhodium catalysts, the steric bulk of the silane can influence the regioselectivity of the addition to unsymmetrical alkenes and alkynes. For terminal alkenes, anti-Markovnikov addition is typically favored, and the use of bulkier silanes can further enhance this selectivity by disfavoring addition at the more substituted carbon atom.

While direct comparative studies detailing the performance of tetraisopropylsilane against other silanes in a wide array of hydrosilylation reactions are not extensively documented in single reports, the general principles of steric influence strongly suggest its utility in achieving high regioselectivity. For instance, in the hydrosilylation of 1-octene, the use of bulky silanes in conjunction with specific catalysts can lead to excellent anti-Markovnikov selectivity.

Experimental Protocol: Rhodium-Catalyzed Hydrosilylation of an Alkene

This generalized protocol can be adapted for the hydrosilylation of terminal alkenes using a rhodium catalyst.

Materials:

  • Alkene (e.g., 1-octene)

  • Tetraisopropylsilane (or other silane for comparison)

  • Wilkinson's catalyst [RhCl(PPh₃)₃]

  • Anhydrous toluene

  • Anisole (as an internal standard for GC analysis)

Procedure:

  • In a glovebox, a reaction vial is charged with Wilkinson's catalyst and anhydrous toluene.

  • The alkene and the internal standard (anisole) are added to the vial.

  • The silane (tetraisopropylsilane or other) is added, and the vial is sealed.

  • The reaction mixture is stirred at the desired temperature and monitored by gas chromatography (GC) to determine conversion and regioselectivity.

  • Upon completion, the solvent is removed under reduced pressure, and the product can be purified by distillation or chromatography.

Caption: A general workflow for a catalytic hydrosilylation experiment.

Tetraisopropylsilane in C-H Functionalization as a Directing Group

The use of directing groups has revolutionized the field of C-H functionalization, allowing for predictable and selective reactions at otherwise unreactive C-H bonds. Silyl groups have emerged as versatile directing groups due to their ease of installation and subsequent transformation. The steric and electronic properties of the silyl group can influence the efficiency and selectivity of the C-H activation step.

While many studies focus on less bulky silyl groups, the steric hindrance of tetraisopropylsilyl (TIPS) ethers can be exploited to direct metallation to a specific ortho-position, minimizing undesired side reactions at other sites. In palladium-catalyzed C-H arylation, for example, a bulky silyl ether can effectively block one ortho-position, leading to mono-arylation at the less sterically encumbered site.

Although comprehensive quantitative comparisons of different silyl directing groups in a single study are scarce, the principle of steric control is a well-established guiding principle in designing selective C-H functionalization reactions. The choice of a bulky directing group like a TIPS ether should be considered when high regioselectivity is required in substrates with multiple potential C-H activation sites.

Asymmetric Catalysis: A Frontier for Bulky Silanes

In asymmetric catalysis, the creation of chiral molecules with high enantiomeric excess is the primary goal. The steric environment of the catalyst, substrate, and reagents plays a critical role in determining the stereochemical outcome. While the use of tetraisopropylsilane in asymmetric catalysis is not as widely documented as other silanes, its steric bulk presents intriguing possibilities.

In asymmetric reductions of prochiral ketones, for instance, the size of the hydride source can influence the facial selectivity of the hydride attack on the carbonyl group. A bulky silane like TIPS, in conjunction with a chiral catalyst, could potentially enhance the enantioselectivity by creating a more ordered and selective transition state. For example, in the copper-catalyzed asymmetric reduction of acetophenone, the choice of both the chiral ligand and the silane is crucial for achieving high enantiomeric excess. While studies often focus on more common silanes, the exploration of sterically demanding silanes like TIPS in these systems could lead to improved stereocontrol.

Conclusion and Future Outlook

Tetraisopropylsilane, and its close analog triisopropylsilane, offer a distinct advantage in catalytic reactions where steric bulk can be leveraged to control selectivity. The case study in the reduction of anomeric C-phenyl ketals provides clear, quantitative evidence of the superior performance of a sterically hindered silane. While direct comparative data for TIPS in a broad range of hydrosilylation and C-H functionalization reactions is an area ripe for further investigation, the fundamental principles of steric control strongly support its potential for enhancing regioselectivity.

For researchers and drug development professionals, tetraisopropylsilane should be considered a valuable tool in their synthetic arsenal, particularly when faced with challenges of regio- and stereoselectivity. Its application may lead to more efficient and selective syntheses of complex molecules. Future research focusing on systematic comparative studies of TIPS with other silanes across a wider spectrum of catalytic transformations will undoubtedly uncover new and powerful applications for this sterically demanding yet highly effective reagent.

References

Safety Operating Guide

Part 1: Executive Summary & Scope Clarification

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of Tetraisopropylsilane (and TIPS Derivatives)

Core Directive: The immediate hazard for Tetraisopropylsilane and its common analogs (Triisopropylsilane) is Flammability (Category 3) . While chemically stable due to steric bulk, improper disposal in drain systems or mixing with oxidizers poses severe fire and environmental risks.

Scope Note (Critical Distinction): In laboratory contexts, "TIPS" usually refers to Triisopropylsilane (


)  or Chlorotriisopropylsilane (TIPS-Cl) . True Tetraisopropylsilane (

)
is a rare, extremely crowded organosilane.
  • If you have

    
    :  It is chemically inert and behaves like a branched hydrocarbon.
    
  • If you have

    
     (TIPS-H):  It is a reducing agent and can evolve hydrogen gas (
    
    
    
    ) upon prolonged contact with bases or protic solvents.
  • If you have TIPS-Cl: It hydrolyzes to release hydrochloric acid (HCl).

This guide addresses the disposal of the TIPS family, with specific sub-protocols for the reactive variants.

Part 2: Technical Profile & Risk Assessment

Physicochemical Properties (Comparison)

PropertyTriisopropylsilane (TIPS-H)Tetraisopropylsilane (

)
Operational Implication
CAS Number 6485-79-63429-55-8Verify CAS on bottle before disposal.
Physical State Colorless LiquidColorless LiquidPumpable/Pourable waste.
Flash Point 37°C (98.6°F)~50°C (Est.)Flammable. Ground all equipment.[1]
Density 0.77 g/mL~0.80 g/mLFloats on water. Do not pour down drain.
Reactivity Mild Reducing AgentInert / StableTIPS-H requires venting;

does not.
Water Solubility InsolubleInsolubleForms sheen on water; toxic to aquatic life.

Primary Hazards:

  • Fire: Both compounds are RCRA Ignitable Wastes (D001). Vapors are heavier than air and can travel to ignition sources.[2][3]

  • Pressure Buildup (TIPS-H only): If mixed with strong bases (NaOH, KOH) or vigorous acid catalysts in a closed waste container, Triisopropylsilane can slowly release hydrogen gas.

  • Environmental Toxicity: Organosilanes are persistent in aquatic environments.

Part 3: Disposal Procedures

A. Pre-Disposal Treatment (Quenching)

Applicable only if you possess active reagents (TIPS-H or TIPS-Cl). If you possess true Tetraisopropylsilane (


), skip to Section B.

The "Passive Hydrolysis" Myth: Unlike small silanes (e.g., TMS-Cl), TIPS compounds are sterically hindered. They do not hydrolyze instantly.[1] Dumping them into a water waste drum can result in a biphasic mixture that reacts slowly over weeks, potentially pressurizing the drum later.

Active Quenching Protocol (Small Scale < 500 mL):

  • Setup: Perform in a functioning fume hood.

  • Dilution: Dilute the silane 1:10 in a combustible solvent (e.g., Hexanes or Ethyl Acetate).

  • Neutralization:

    • For TIPS-Cl: Slowly add saturated Sodium Bicarbonate (

      
      ) solution. Stir vigorously for 30 minutes until bubbling (
      
      
      
      ) ceases.
    • For TIPS-H: Slowly add Acetone. (Note: TIPS-H is generally stable enough to go directly to waste, but if mixed with active catalysts like Pd/C, it must be filtered first).

  • Phase Separation: Separate the organic layer. The aqueous layer can go to aqueous waste; the organic layer (containing the silanol/siloxane) goes to organic waste.

B. Waste Stream Selection

For pure Tetraisopropylsilane or quenched TIPS mixtures:

  • Container: High-density polyethylene (HDPE) or steel safety cans. Avoid glass for bulk storage to prevent breakage.

  • Labeling:

    • RCRA Code: D001 (Ignitable).

    • Content: "Waste Flammable Liquid (Tetraisopropylsilane)" or "Waste Organosilanes in Solvent."

    • Hazard Checkbox: Flammable, Irritant.

  • Segregation:

    • Keep Away From: Oxidizers (Nitric acid, Peroxides), Halogenated waste (unless the silane is already in DCM/Chloroform).

    • Storage: Flammable liquids cabinet until pickup.

C. Spill Cleanup Logic
  • Isolate: Remove ignition sources immediately.

  • Absorb: Use vermiculite, dry sand, or proprietary organic spill pads. Do not use sawdust (increases fire surface area).

  • Scoop: Use non-sparking tools (plastic scoop) to transfer to a sealable bag/bucket.

  • Wipe: Clean surface with acetone, then soap and water to remove oily silicone residue (slip hazard).

Part 4: Decision Logic (Workflow)

The following diagram outlines the decision process for identifying and disposing of hindered silanes.

TIPS_Disposal Start Identify Chemical (Check CAS) Is_Reactive Is it Reactive? (Si-H or Si-Cl bond?) Start->Is_Reactive Reactive_Yes Yes (e.g., TIPS-H, TIPS-Cl) Is_Reactive->Reactive_Yes Active Functional Group Reactive_No No (Tetraisopropylsilane or Siloxanes) Is_Reactive->Reactive_No Inert Alkyl Groups Quench_Needed Is Quantity > 100mL? Reactive_Yes->Quench_Needed Quench_Process Controlled Quench: Dilute in Hexanes -> Add NaHCO3 (for Cl) or Acetone Quench_Needed->Quench_Process Large Scale Direct_Waste Direct Disposal allowed (Segregate from Oxidizers) Quench_Needed->Direct_Waste Small Scale Combine_Waste Combine into Non-Halogenated Organic Waste Quench_Process->Combine_Waste Direct_Waste->Combine_Waste Reactive_No->Combine_Waste Labeling Label: D001 (Ignitable) 'Organosilane Waste' Combine_Waste->Labeling Storage Store in Flammable Cabinet (Ground containers) Labeling->Storage

Figure 1: Decision tree for the safe categorization and disposal of isopropyl-substituted silanes.

Part 5: References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Triisopropylsilane. Retrieved from

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: Triisopropylsilane. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[5] Hazardous Waste Generators: Managing Your Waste. Retrieved from

  • Gelest, Inc. (2014). Safety Data Sheet: Tetra-n-propoxysilane (Analogous Hazard Data). Retrieved from

(Note: Specific SDS for the rare Tetraisopropylsilane [CAS 3429-55-8] is often unavailable online; the properties of Triisopropylsilane and Tetrapropoxysilane are used as the closest authoritative proxies for flammability and handling logic.)

Sources

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